6-Methylpiperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZCJMVDJHUBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340811 | |
| Record name | 6-methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54751-93-8 | |
| Record name | 6-methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3S,6R)-rel-6-Methylpiperidin-3-ol: A Key Scaffold in Modern Drug Discovery
Introduction
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to engage in crucial interactions with biological targets.[1] Among the myriad of substituted piperidines, (3S,6R)-rel-6-Methylpiperidin-3-ol, a stereoisomer of 6-methylpiperidin-3-ol, has emerged as a pivotal building block in the development of novel therapeutics. Its specific stereochemical arrangement provides a three-dimensional architecture that is increasingly sought after in modern drug design to enhance potency, selectivity, and pharmacokinetic properties.[2]
This technical guide provides a comprehensive overview of the structural information, properties, synthesis, and pharmacological relevance of (3S,6R)-rel-6-Methylpiperidin-3-ol. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is 6-methylpiperidin-3-ol.[3] The designation "(3S,6R)-rel" specifies the relative stereochemistry of the two chiral centers at positions 3 and 6 of the piperidine ring. The "rel" descriptor indicates a racemic mixture of the (3S,6R) enantiomer and its non-superimposable mirror image, the (3R,6S) enantiomer.
This stereochemical arrangement corresponds to the cis isomer, where the methyl group at position 6 and the hydroxyl group at position 3 are situated on the same face of the piperidine ring. In its preferred chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position to minimize steric strain.
Key Identifiers:
| Identifier | Value | Source(s) |
| Compound Name | (3S,6R)-rel-6-Methylpiperidin-3-ol | N/A |
| Synonyms | cis-6-Methylpiperidin-3-ol | [3] |
| CAS Number (Free Base) | 54751-93-8 | [3] |
| CAS Number (HCl Salt) | 40336-05-8 | N/A |
| Molecular Formula (Free Base) | C₆H₁₃NO | [3] |
| Molecular Weight (Free Base) | 115.17 g/mol | [3] |
| Molecular Formula (HCl Salt) | C₆H₁₄ClNO | N/A |
| Molecular Weight (HCl Salt) | 151.63 g/mol | N/A |
Physicochemical and Spectroscopic Properties
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3-AA | 0.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Topological Polar Surface Area | 32.3 Ų | [3] |
| Complexity | 74.9 | [3] |
Spectroscopic Characterization
While specific, authenticated spectra for (3S,6R)-rel-6-Methylpiperidin-3-ol are not widely published, a general understanding of its spectroscopic features can be inferred from its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of protons in similar chemical environments and the conformational rigidity of the piperidine ring. Key expected signals include a doublet for the methyl group protons, multiplets for the methine protons at C3 and C6, and a series of multiplets for the methylene protons of the piperidine ring. The coupling constants between adjacent protons would be indicative of their axial or equatorial orientations.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the molecule. The carbon bearing the hydroxyl group (C3) and the carbon bearing the methyl group (C6) would appear as methine signals, with the C3 carbon shifted downfield due to the electronegativity of the oxygen atom. The methyl carbon would appear as an upfield signal.
-
Mass Spectrometry: The mass spectrum of the free base would be expected to show a molecular ion peak (M+) at m/z 115.10. Common fragmentation patterns for piperidines involve alpha-cleavage adjacent to the nitrogen atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A peak in the range of 2800-3000 cm⁻¹ would be attributable to C-H stretching vibrations.
Synthesis and Purification
The most direct and stereoselective synthesis of cis-6-methylpiperidin-3-ol involves the catalytic hydrogenation of a substituted pyridine precursor, 2-methyl-5-hydroxypyridine.[4] The hydrogenation of the pyridine ring is a well-established method that generally favors the formation of the cis isomer.
Synthetic Pathway Overview
The logical synthetic pathway starts from the commercially available 2-methyl-5-hydroxypyridine. Catalytic hydrogenation of the pyridine ring leads to the formation of the desired cis-6-methylpiperidin-3-ol.
Caption: Synthetic route to (3S,6R)-rel-6-Methylpiperidin-3-ol.
Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-5-hydroxypyridine
This protocol is adapted from a general method for the hydrogenation of hydroxypyridines.[4]
Materials:
-
2-Methyl-5-hydroxypyridine
-
Acetic anhydride
-
Platinum(IV) oxide (PtO₂)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methyl-5-hydroxypyridine in acetic anhydride.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture with stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up:
-
Once the reaction is complete, cool the mixture and carefully filter to remove the catalyst.
-
Remove the excess acetic anhydride under reduced pressure.
-
Hydrolyze the resulting acetylated product by heating with aqueous hydrochloric acid.
-
Cool the solution and basify with a concentrated sodium hydroxide solution to a pH > 10.
-
-
Extraction and Purification:
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3S,6R)-rel-6-Methylpiperidin-3-ol.
-
Further purification can be achieved by distillation or chromatography.
-
Rationale: The use of acetic anhydride as a solvent during hydrogenation serves to acetylate the hydroxyl group, which can enhance the rate and selectivity of the reduction. The subsequent hydrolysis step removes the acetyl protecting group to yield the final product.
Chemical Reactivity
The chemical reactivity of (3S,6R)-rel-6-Methylpiperidin-3-ol is dictated by the presence of the secondary amine and the secondary alcohol functional groups.
-
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo alkylation, acylation, and sulfonylation reactions to introduce substituents on the nitrogen atom. This is a common strategy in the synthesis of pharmaceutical derivatives.
-
Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 6-methylpiperidin-3-one, using standard oxidizing agents.
-
Esterification and Etherification: The hydroxyl group can also be esterified or etherified to further modify the molecule.
Caption: Key chemical reactions of (3S,6R)-rel-6-Methylpiperidin-3-ol.
Pharmacological Significance and Applications
The (3S,6R)-rel-6-methylpiperidin-3-ol scaffold is a key structural component in the development of antagonists for orexin receptors and inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Orexin Receptor Antagonists
Orexins are neuropeptides that regulate arousal, wakefulness, and appetite.[5] Orexin receptor antagonists are being investigated as novel treatments for insomnia and other sleep disorders.[6][7] The specific stereochemistry of the 6-methylpiperidin-3-ol core is crucial for achieving high affinity and selectivity for the orexin receptors (OX1 and OX2).[8] Derivatives of this scaffold have been shown to be potent dual orexin receptor antagonists (DORAs), demonstrating efficacy in promoting sleep in preclinical models.[9]
IRAK4 Inhibitors
IRAK4 is a key kinase involved in the signaling pathways of the innate immune system.[10] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases.[11] Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest. The piperidine scaffold of (3S,6R)-rel-6-methylpiperidin-3-ol has been incorporated into potent and selective IRAK4 inhibitors.[12] These inhibitors can block both the kinase and scaffolding functions of IRAK4, offering a promising approach for the treatment of inflammatory disorders.[13]
Caption: Pharmacological targets of (3S,6R)-rel-6-Methylpiperidin-3-ol derivatives.
Conclusion
(3S,6R)-rel-6-Methylpiperidin-3-ol is a valuable and versatile building block in medicinal chemistry. Its defined stereochemistry provides a rigid scaffold that is well-suited for the design of potent and selective ligands for important biological targets. The straightforward synthesis from a commercially available pyridine precursor makes it an accessible intermediate for drug discovery programs. As research into orexin receptor antagonists and IRAK4 inhibitors continues to advance, the importance of this key piperidine derivative is likely to grow.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
- Shashikumar, N. D., et al. (2020). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. ChemSusChem, 13(18), 4746-4763.
- Freifelder, M. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567656, 6-Methylpiperidin-3-ol. Retrieved from [Link]
- Zhang, Z., et al. (2021). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 25(5), 1149-1155.
-
Odyssey Therapeutics. (2022). Research programme: IRAK4 scaffolding inhibitors. AdisInsight. Retrieved from [Link]
- Bonaventure, P., et al. (2013). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4822-4827.
- Bonaventure, P., et al. (2022). Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders. ACS Medicinal Chemistry Letters, 13(9), 1435-1441.
- Norman, M. H., et al. (2020).
- Zhang, Z., et al. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- Cumming, I. A., et al. (2022). Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 63, 116729.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
- Boss, C., et al. (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. Journal of Medicinal Chemistry, 67(4), 2545-2569.
- Whittle, B. A., & Guy, G. W. (2008). U.S. Patent No. 7,344,736. Washington, DC: U.S.
- Gao, M., et al. (2022). Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)
- Roch, C., et al. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. Chemistry – A European Journal, 22(42), 15035-15048.
- SG10201900536TA - Piperidine derivatives as orexin receptor antagonist. (2019).
- Yegorova, A. Y., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(1), 345.
- Shrivastava, D., et al. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds.
- Wang, C., et al. (2022). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry, 65(13), 8963-8985.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 176471566, trans-1-Boc-6-methylpiperidin-3-ol. Retrieved from [Link]
- Frolov, A. S., et al. (2022).
-
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]
- Hesse, M., & Meier, H. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Coleman, P. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 285-299.
- Zhang, Q.-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6950810, (S)-1-methylpiperidin-3-ol. Retrieved from [Link]
- Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
-
ClinicalTrials.gov. (2012). Study to Evaluate the Safety and Efficacy of Luspatercept (ACE-536) in Participants With Beta-thalassemia. Retrieved from [Link]
- Al-Hamdani, A. A. S., et al. (2023). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society, 20(7), 1-18.
- Shang, T., et al. (2023). arXiv:2302.
- The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139270760, tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. Retrieved from [Link]
-
ClinicalTrials.gov. (2023). OM336 in Seropositive Autoimmune Diseases. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. 6-Methylpiperidin-3-ol | C6H13NO | CID 567656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 5. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SG10201900536TA - Piperidine derivatives as orexin receptor antagonist - Google Patents [patents.google.com]
- 7. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-Methylpiperidin-3-ol: Strategies and Starting Materials
Introduction: The Significance of 6-Methylpiperidin-3-ol in Medicinal Chemistry
The 6-methylpiperidin-3-ol scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, saturated heterocyclic structure, combined with the stereochemical possibilities arising from its two chiral centers, allows for precise three-dimensional positioning of functional groups, which is critical for specific interactions with biological targets. This piperidine derivative is a key intermediate in the synthesis of a wide range of therapeutics, including antagonists for various receptors and inhibitors of enzymes. The stereochemistry of 6-methylpiperidin-3-ol, particularly the cis and trans relationship between the methyl and hydroxyl groups, profoundly influences the biological activity of the final drug substance. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to specific isomers of 6-methylpiperidin-3-ol is a subject of intense research and a critical aspect of drug development.
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 6-methylpiperidin-3-ol, with a focus on the selection of starting materials and the rationale behind various experimental choices. We will delve into the catalytic hydrogenation of pyridine precursors, explore modern chemoenzymatic approaches for achieving high stereoselectivity, and discuss alternative routes, offering researchers and drug development professionals a detailed roadmap for accessing this vital building block.
I. Synthesis via Catalytic Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of substituted pyridines is a classical and widely employed method for the synthesis of the piperidine ring system. The choice of the pyridine precursor is critical and directly dictates the substitution pattern of the resulting piperidine. For 6-methylpiperidin-3-ol, two primary starting materials from the pyridine family are of significant interest: 2-methyl-5-hydroxypyridine and 3-picoline (3-methylpyridine).
A. From 2-Methyl-5-hydroxypyridine: A Direct Approach
The hydrogenation of 2-methyl-5-hydroxypyridine offers a direct route to 6-methylpiperidin-3-ol. This approach is conceptually straightforward as the pyridine ring is reduced to a piperidine ring, with the substituents retaining their relative positions.
The hydrogenation of the pyridine ring typically proceeds via a series of steps involving the adsorption of the aromatic ring onto the surface of a heterogeneous catalyst, followed by the sequential addition of hydrogen atoms. The reaction is often carried out under a hydrogen atmosphere at elevated pressure and temperature.
The choice of catalyst plays a pivotal role in the efficiency and stereoselectivity of the reduction. Noble metal catalysts such as platinum, palladium, rhodium, and ruthenium are commonly used. Rhodium and platinum-based catalysts have shown particular efficacy in the hydrogenation of pyridine rings. For instance, rhodium oxide has been demonstrated to be an effective catalyst for the hydrogenation of functionalized pyridines under mild conditions.[1]
The hydrogenation of 2-methyl-5-hydroxypyridine can yield a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by several factors, including the catalyst, solvent, temperature, and pressure. The substituent groups on the pyridine ring can direct the approach of hydrogen to the catalyst surface, thereby influencing the stereochemistry of the final product.
Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-5-hydroxypyridine
Objective: To synthesize a mixture of cis- and trans-6-methylpiperidin-3-ol.
Materials:
-
2-Methyl-5-hydroxypyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen gas
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
High-pressure autoclave/hydrogenator
Procedure:
-
In a high-pressure reaction vessel, dissolve 2-methyl-5-hydroxypyridine (1.0 eq) in glacial acetic acid.
-
Carefully add Platinum(IV) oxide (5 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it several times with nitrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to 70 bar.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the uptake of hydrogen.[2]
-
Upon completion of the reaction (cessation of hydrogen uptake), carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Carefully neutralize the filtrate by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, a mixture of cis- and trans-6-methylpiperidin-3-ol, can be purified by column chromatography or fractional distillation.
B. From 3-Picoline (3-Methylpyridine): A Two-Step Approach
An alternative and often more cost-effective route starts from the readily available commodity chemical, 3-picoline. This strategy typically involves the initial synthesis of 3-methylpyridine, followed by its catalytic hydrogenation to 3-methylpiperidine, and subsequent functionalization to introduce the hydroxyl group.
The synthesis of 3-picoline itself can be achieved through various industrial processes, often involving the condensation of acetaldehyde, formaldehyde, and ammonia over a catalyst at high temperatures and pressures.[3][4]
The hydrogenation of 3-picoline to 3-methylpiperidine is a well-established industrial process. A variety of catalysts can be employed, with reaction conditions tailored to optimize yield and catalyst lifetime.
Data Presentation: Comparison of Catalysts for 3-Picoline Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| Platinum(IV) Oxide (PtO₂) | Glacial Acetic Acid | Room Temperature | 70 | 4-6 | >95 | [2] |
| Rhodium(III) Oxide (Rh₂O₃) | Trifluoroethanol | 40 | 5 | 16 | >99 | [2] |
| Palladium on Carbon (Pd/C) | Water/Dichloromethane | 50 | 6 | 4.5 | 99 | [2] |
| Ruthenium-Palladium on Activated Carbon (Ru-Pd/Ac) | Not Specified | Not Specified | Not Specified | Not Specified | ~100 | [2] |
Following the synthesis of 3-methylpiperidine, the introduction of the hydroxyl group at the 3-position requires further chemical transformations, which can add complexity and cost to the overall synthesis. However, the low cost of the starting material makes this an attractive route for large-scale production.
Logical Relationship: Synthesis from Pyridine Derivatives
Caption: Synthetic pathways from pyridine precursors.
II. Chemoenzymatic Synthesis: The Path to High Stereopurity
For many pharmaceutical applications, a single, specific stereoisomer of 6-methylpiperidin-3-ol is required. Achieving high enantiomeric and diastereomeric purity through traditional chemical methods can be challenging and often involves tedious and costly chiral resolutions. Chemoenzymatic synthesis offers an elegant and highly efficient alternative, leveraging the inherent stereoselectivity of enzymes to produce optically pure compounds.
A notable chemoenzymatic route to tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a protected form of the desired amine precursor to the alcohol, has been developed.[5] This multi-step synthesis begins with a commercially available starting material and employs a key enzymatic transamination step.
The Chemoenzymatic Cascade
This synthetic strategy involves the following key transformations:
-
Ring-opening of a lactam: The synthesis commences with a commercially available starting material, such as ethyl N-Boc-D-pyroglutamate.
-
Enzymatic Transamination and Spontaneous Cyclization: The crucial step involves the use of a transaminase (ATA) enzyme. The enzyme catalyzes the conversion of a keto-ester intermediate into an amine, which then undergoes spontaneous intramolecular cyclization to form a chiral lactam. This step is highly stereoselective, affording the desired (3R,6R) configuration with excellent enantiomeric excess (>99.9% ee).[5]
-
Reduction of the Lactam: The resulting chiral lactam is then reduced to the corresponding piperidine.
This approach is advantageous due to its high stereoselectivity, mild reaction conditions, and the potential for scalability, making it an attractive option for industrial applications.[5]
Experimental Workflow: Chemoenzymatic Synthesis
Caption: Chemoenzymatic route to a chiral precursor.
III. Alternative Synthetic Strategies
While the hydrogenation of pyridines and chemoenzymatic methods are prominent, other synthetic routes to the 6-methylpiperidin-3-ol core have been explored. These often involve the construction of the piperidine ring from acyclic precursors.
A. Michael Addition and Cyclization
One such strategy involves a Michael addition reaction followed by an intramolecular cyclization. For example, an asymmetric synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol has been reported starting from methyl vinyl ketone and diethyl malonate.[6] This approach relies on a key crystallization-induced dynamic resolution to achieve high diastereoselectivity.[6] Such methods offer flexibility in introducing substituents and can provide access to a variety of substituted piperidines.
IV. Conclusion and Future Perspectives
The synthesis of 6-methylpiperidin-3-ol is a critical endeavor in the field of drug discovery and development. The choice of synthetic route is a strategic decision that depends on several factors, including the desired stereochemistry, scalability, cost of starting materials, and environmental impact.
-
Catalytic hydrogenation of pyridine derivatives remains a robust and scalable method, particularly for the production of diastereomeric mixtures or when the starting materials are readily available and inexpensive.
-
Chemoenzymatic synthesis has emerged as a powerful tool for the production of single enantiomers with high purity, aligning with the principles of green chemistry.[7]
-
Alternative routes , such as those involving Michael additions, provide valuable options for accessing diverse substitution patterns on the piperidine ring.
Future research in this area will likely focus on the development of even more efficient and selective catalysts for pyridine hydrogenation, the discovery of novel enzymes with broader substrate scopes for chemoenzymatic transformations, and the design of innovative, convergent synthetic strategies from simple, acyclic precursors. As the demand for enantiomerically pure and complex drug molecules continues to grow, the development of sophisticated and sustainable methods for the synthesis of key intermediates like 6-methylpiperidin-3-ol will remain a high priority for the pharmaceutical industry.
V. References
-
MDPI. (n.d.). Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine. Google Patents. Retrieved from
-
Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides. ResearchGate. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. Retrieved from [Link]
-
Google Patents. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. European Patent Office. Retrieved from [Link]
-
American Chemical Society. (2026). Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. ACS Publications. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. Retrieved from [Link]
-
PubMed. (n.d.). Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide. Chemical Communications. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Organic Syntheses. Retrieved from [Link]
-
Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents. Retrieved from
-
Canadian Science Publishing. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents. Retrieved from
-
American Chemical Society. (n.d.). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-methylpyridine-3-carbaldehyde. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). HOMOGENEOUS CATALYTIC HYDROGENATION: DIHYDROCARVONE. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. PMC. Retrieved from [Link]
-
American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. MDPI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Rhodium. Organic Syntheses. Retrieved from [Link]
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Sourcing and Application of 6-Methylpiperidin-3-ol: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient procurement and application of key chiral building blocks are paramount to the successful advancement of novel therapeutics. 6-Methylpiperidin-3-ol, a substituted piperidine scaffold, has emerged as a critical component in the synthesis of a new generation of pharmaceuticals, particularly in the fields of neuroscience and immunology. This guide provides a comprehensive technical overview of its commercial availability, synthesis, analytical characterization, and applications, designed to empower researchers with the practical knowledge required for its effective utilization.
Introduction: The Significance of the 6-Methylpiperidin-3-ol Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] The introduction of substituents, such as a methyl group at the 6-position and a hydroxyl group at the 3-position, imparts specific stereochemical and physicochemical properties that are highly sought after in modern drug design. These features can influence a molecule's binding affinity to its biological target, as well as its pharmacokinetic profile.[2] Specifically, the chiral centers in 6-methylpiperidin-3-ol allow for precise three-dimensional arrangements that can be pivotal for potent and selective interactions with protein targets. This has led to its incorporation into promising drug candidates, most notably as a key intermediate in the development of orexin receptor antagonists for sleep disorders and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors for inflammatory diseases.[3][4]
Commercial Availability: A Comparative Analysis
Acquiring 6-methylpiperidin-3-ol of the requisite purity and stereochemistry is the first critical step for any research program. Several chemical suppliers offer this compound and its derivatives. However, availability, purity, and cost can vary significantly. Below is a comparative table of representative suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (Representative) |
| BenchChem | (3R)-1-methylpiperidin-3-ol | 28808-26-6 | Typically 95% | Inquire | Inquire |
| Fluorochem | (R)-1-Methyl-piperidin-3-ol | 28808-26-6 | 95.0% | 250 mg, 1 g | £215.00/250mg, £517.00/1g[5] |
| Advanced ChemBlocks | (S)-6-methylpiperidin-3-one | 1315000-17-9 | 97% | Inquire | Inquire |
Note: Prices are subject to change and may not include shipping and handling. It is crucial to request a certificate of analysis (CoA) from any supplier to verify purity and stereochemical integrity.
Synthesis Methodologies: Crafting the Chiral Core
For research groups with synthetic chemistry capabilities or for large-scale production, understanding the synthetic routes to 6-methylpiperidin-3-ol is essential. Both asymmetric chemical synthesis and chemoenzymatic methods have been developed to produce this chiral building block with high stereoselectivity.
Asymmetric Chemical Synthesis
Asymmetric synthesis provides a powerful means to access specific stereoisomers of 6-methylpiperidin-3-ol. One effective strategy involves the diastereoselective alkylation of a chiral piperidin-2-one derivative, followed by reduction. The following protocol is a representative example based on established methodologies.[6]
Experimental Protocol: Asymmetric Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one [6]
Step 1: Synthesis of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one
-
To a solution of δ-valerolactone in a suitable solvent, add D-phenylglycinol.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified by standard techniques such as column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add 2.5 equivalents of s-butyllithium (s-BuLi) and stir for 30 minutes.
-
Add methyl iodide (MeI) and continue stirring at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., chloroform), combine the organic layers, wash with brine, and concentrate.
-
The resulting product, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, can be purified by crystallization.
Step 3: Reduction to 6-Methylpiperidin-3-ol
-
The lactam from Step 2 can be reduced to the corresponding piperidine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in THF.
-
The protecting group on the nitrogen can then be removed under appropriate conditions to yield the desired 6-methylpiperidin-3-ol.
Chemoenzymatic Synthesis
Chemoenzymatic approaches offer a green and highly selective alternative for the synthesis of chiral amines and their derivatives. A notable strategy for a related compound, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, utilizes a transaminase-triggered cyclization.[3] This method highlights the power of biocatalysis in achieving high enantiomeric excess under mild reaction conditions.
Experimental Protocol: Chemoenzymatic Synthesis of a 6-Methylpiperidine Derivative [3]
Step 1: Ring Opening of N-Boc-pyroglutamate
-
Commercial ethyl N-Boc-D-pyroglutamate is treated with a Grignard reagent, such as methyl magnesium bromide (MeMgBr), to open the lactam ring and form the corresponding keto-ester.
Step 2: Transamination and Spontaneous Cyclization
-
The keto-ester from Step 1 is subjected to an enzymatic transamination reaction using a suitable transaminase (ATA) enzyme and an amine donor (e.g., isopropylamine).
-
This is followed by a spontaneous intramolecular cyclization to form the six-membered lactam.
-
The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity.
Step 3: Reduction of the Lactam
-
The resulting chiral lactam is then reduced to the desired piperidine derivative. A combination of sodium borohydride (NaBH₄) and a Lewis acid like boron trifluoride etherate (BF₃·THF) can be an effective and safer alternative to LiAlH₄.
Analytical Characterization: Ensuring Quality and Purity
Thorough analytical characterization is non-negotiable in drug development. For 6-methylpiperidin-3-ol, a combination of chromatographic and spectroscopic techniques is employed to confirm its identity, purity, and stereochemistry.
| Property | Value |
| Molecular Formula | C₆H₁₃NO[7] |
| Molecular Weight | 115.17 g/mol [7] |
| Appearance | Colorless to light yellow oil or low-melting solid[8] |
| Boiling Point | 78-80 °C at 15 Torr[8] |
| LogP | ~0.1[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include a doublet for the methyl group, multiplets for the piperidine ring protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the stereochemistry of the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for assessing the purity and confirming the molecular weight of 6-methylpiperidin-3-ol. The mass spectrum will show the molecular ion peak (M⁺) at m/z 115, along with characteristic fragmentation patterns.[7]
Chiral Chromatography:
-
To determine the enantiomeric purity, chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) is essential.[6] These techniques can separate the different stereoisomers, allowing for the quantification of the desired enantiomer.
Applications in Drug Development
The unique structural features of 6-methylpiperidin-3-ol make it a valuable building block in the design of selective and potent drug candidates.
Orexin Receptor Antagonists
The orexin system plays a crucial role in regulating wakefulness.[9] Orexin receptor antagonists are a novel class of drugs for the treatment of insomnia. The 6-methylpiperidin-3-ol moiety has been incorporated into several dual orexin receptor antagonists (DORAs) that have advanced to clinical trials.[10][11] The specific stereochemistry of this fragment is often critical for achieving high affinity and selectivity for the orexin receptors.
IRAK4 Inhibitors
IRAK4 is a key kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. Small molecule inhibitors of IRAK4 are therefore of significant therapeutic interest. The 6-methylpiperidin-3-ol scaffold has been utilized in the design of potent and selective IRAK4 inhibitors.[3] For instance, the clinical candidate PF-06650833 (zimlovisertib) incorporates a related piperidine moiety and has shown promise in treating rheumatoid arthritis.[12]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-methylpiperidin-3-ol. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.[3][13]
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[14]
-
Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes.[13]
-
Inhalation: If inhaled, move the person to fresh air.[13]
-
Ingestion: If swallowed, seek immediate medical attention.[10]
Conclusion
6-Methylpiperidin-3-ol is a valuable and versatile chiral building block with significant applications in modern drug discovery. Its commercial availability, coupled with robust synthetic methodologies, makes it an accessible tool for researchers. A thorough understanding of its properties, analytical characterization, and safe handling is crucial for its effective implementation in the synthesis of novel therapeutics targeting a range of diseases. This guide provides a foundational understanding to aid scientists and drug development professionals in leveraging the potential of this important chemical entity.
References
-
Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]
-
Roecker, A. J., et al. (2014). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 18(12), 1738-1745. Available at: [Link]
-
PubChem. 6-Methylpiperidin-3-ol. National Center for Biotechnology Information. Available at: [Link]
- Kerru, N., et al. (2020). A Review on the Synthesis of Piperidine and Its Derivatives and Their Applications. Mini-Reviews in Organic Chemistry, 17(5), 539-560.
-
Li, X., et al. (2014). IRAK-4 inhibitors for inflammation. Current Opinion in Chemical Biology, 23, 27-33. Available at: [Link]
-
ten Brink, H. T., et al. (2004). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British Journal of Pharmacology, 171(2), 259-273. Available at: [Link]
-
Zhang, Z., et al. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect, 10(11). Available at: [Link]
-
PubChem. (3R)-1-methylpiperidin-3-ol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Available at: [Link]
-
de Lecea, L., et al. (2014). Orexin receptor antagonists as therapeutic agents for insomnia. Frontiers in Neuroscience, 8, 161. Available at: [Link]
- Popova, E. G., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
Mignogna, M. D., et al. (2023). Orexinergic Receptor Antagonists as a New Therapeutic Target to Overcome Limitations of Current Pharmacological Treatment of Insomnia Disorder. Pharmaceuticals, 16(8), 1146. Available at: [Link]
-
Wikipedia. Orexin antagonist. Available at: [Link]
Sources
- 1. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Buy (3R)-1-methylpiperidin-3-ol | 28808-26-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. IRAK-4 inhibitors for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. 6-Methylpiperidin-3-ol | C6H13NO | CID 567656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Orexin receptor antagonists as therapeutic agents for insomnia [frontiersin.org]
- 10. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Biocatalytic transamination for piperidine synthesis
APPLICATION NOTE: AN-BIO-2026-04
Topic: Biocatalytic Asymmetric Synthesis of Chiral Piperidines via
Executive Summary
Chiral piperidines represent a privileged pharmacophore in modern drug discovery, serving as core structural motifs in FDA-approved therapeutics such as Niraparib (PARP inhibitor), Tofacitinib (JAK inhibitor), and various antihistamines.[1] Traditional chemical synthesis of these saturated heterocycles often requires high-pressure hydrogenation of pyridines or complex chiral resolution steps using heavy metals.[1]
This guide details a biocatalytic route using
Mechanistic Principles & Strategic Design
The Ping-Pong Bi-Bi Mechanism
-Transaminases operate via a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP). The reaction shuttles an amino group from a sacrificial donor (e.g., Isopropylamine) to the prochiral ketone substrate.[4]-
Half-Reaction 1: The enzyme-bound PLP accepts an amine from the donor, releasing the donor as a ketone (e.g., Acetone) and converting PLP to PMP (Pyridoxamine-5'-phosphate).
-
Half-Reaction 2: The PMP transfers the amine to the target ketone, generating the chiral amine product and regenerating PLP.
The Thermodynamic Challenge
Transamination is reversible (
-
The Solution (Piperidine Specific): By using
-chloro-ketones or 1,5-dicarbonyls as substrates, the immediate product is an unstable primary amine that spontaneously cyclizes to form an imine (or piperidine directly).[1] This irreversible step removes the product from the equilibrium, driving conversion to >95% without requiring massive excesses of amine donor.
Figure 1: The catalytic cycle coupled with spontaneous cyclization. The final irreversible step (Red) drives the reaction forward, overcoming the thermodynamic limitations of standard transamination.
Experimental Protocols
Protocol A: High-Throughput Screening (HTS) of Enzyme Libraries
Objective: Identify
Materials:
-
Enzyme Library: Commercially available
-TA panel (e.g., Codexis, Johnson Matthey, or in-house Vibrio fluvialis variants).[1] -
Cofactor Mix: 1 mM PLP in 100 mM Potassium Phosphate Buffer (KPi), pH 7.5.[1]
-
Amine Donor: 1M Isopropylamine (IPA) hydrochloride (neutralized to pH 7.5).[1]
-
Substrate: 5-chloro-2-pentanone derivative (or specific target) dissolved in DMSO.
Procedure:
-
Plate Preparation: Dispense 1-2 mg of lyophilized enzyme into each well.
-
Master Mix: Prepare a reaction mix containing:
-
Incubation: Add 200 µL Master Mix to enzymes. Seal with aluminum foil.[1] Shake at 30°C, 600 rpm for 24 hours.
-
Quenching: Add 200 µL Acetonitrile (MeCN) with 0.5% Formic Acid to denature enzymes and dissolve organic products.
-
Clarification: Centrifuge plate at 4000 rpm for 10 mins.
-
Analysis: Analyze supernatant via HPLC (C18 column) or LC-MS.
Data Interpretation:
| Result | Interpretation | Action |
|---|---|---|
| No Conversion | Enzyme inactive or substrate insoluble. | Check DMSO solubility; Try higher temp (40°C). |
| Low Conversion (<10%) | Product inhibition or low activity.[1] | Test with Alanine/LDH system to remove pyruvate inhibition. |
| High Conversion (>50%) | HIT. | Proceed to Protocol B (Scale-up). |
Protocol B: Preparative Scale Synthesis (Gram-Scale)
Objective: Synthesize (S)-2-methylpiperidine (model compound) using the best hit from HTS. Strategy: Use IPA as donor with nitrogen sweep to remove acetone (ISPR - In Situ Product Removal).[1]
Reagents:
-
Substrate: 6-chloro-2-hexanone (1.0 g, ~7.4 mmol).
-
Enzyme: Selected
-TA (e.g., ATA-113 equivalent), 50 mg (5% w/w loading).[1] -
Donor: Isopropylamine (IPA), 1.5 M solution in buffer (pH 7.5).
-
Buffer: 100 mM Triethanolamine (TEA) or KPi, pH 7.5.
-
Cofactor: PLP (1 mM).
Step-by-Step Workflow:
-
Reaction Setup (Vessel): Use a 3-neck round bottom flask equipped with an overhead stirrer.
-
Solvent System: Add 40 mL of Buffer containing 1.5 M IPA and 1 mM PLP.
-
Substrate Addition: Add 1.0 g of substrate. If solubility is poor, add 10% (v/v) DMSO or Methanol.[1]
-
Enzyme Initiation: Add 50 mg enzyme powder.
-
Equilibrium Displacement (Critical):
-
Incubation: Stir at 30°C for 24–48 hours. Monitor pH; if it drops below 7.0, readjust with 1M NaOH (cyclization releases HCl if using chloro-ketones).[1]
-
Workup:
-
Acidification: Add 6M HCl to pH < 2.0. (Traps the piperidine as a salt; extracts unreacted ketone into organic phase).
-
Wash: Extract with MTBE (
mL).[1] Discard organic layer (contains unreacted ketone).[1] -
Basification: Adjust aqueous layer to pH > 12 using 10M NaOH.[1]
-
Extraction: Extract product with DCM or MTBE (
mL).[1] -
Isolation: Dry organic layer over MgSO
, filter, and concentrate carefully (piperidines can be volatile).
-
Analytical Configuration
Chiral HPLC Method (Example for 2-substituted piperidine):
-
Column: Daicel Chiralpak IG or IC (Immobilized phases are preferred for amines).[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm (or derivatize with benzyl chloride if UV inactive).[1]
-
Derivatization (Optional but Recommended): Piperidines often lack chromophores.[1] React crude mix with Benzoyl Chloride + NaOH before HPLC injection to create a UV-active benzamide.
Troubleshooting & Optimization Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Acetone accumulation (Thermodynamic limit).[1] | Increase Nitrogen sweep rate; Apply slight vacuum (400 mbar); Increase IPA concentration to 2M. |
| Enzyme Deactivation | High IPA concentration or organic solvent toxicity.[1] | Reduce IPA to 1M; Switch cosolvent from DMSO to MeOH (10%). |
| Low Enantiomeric Excess (ee) | Background chemical imine formation (racemic).[1] | Ensure pH is strictly controlled (7.0–7.5).[1] Chemical imine formation is faster at high pH.[1] |
| Substrate Precipitation | Hydrophobic substrate.[1] | Use a biphasic system (Buffer/Toluene 50:50).[1] The enzyme stays in aqueous; substrate partitions from organic. |
Process Workflow Diagram
Figure 2: Operational workflow from substrate definition to isolated product.
References
-
Gomm, A., et al. "Smart Amine Donors for the Biocatalytic Synthesis of Chiral Amines."[1] Chemistry – A European Journal, 2016.[1] Link[1]
-
France, S. P., et al. "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations."[1] JACS Au, 2023.[1] Link[1]
-
Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture."[1] Science, 2010.[1] Link[1]
-
Siirola, E., et al. "To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control."[1] ACS Catalysis, 2025.[1] Link(Note: Illustrates recent advances in stereocontrol).[1]
-
Patent WO2018200517A1. "Methods of manufacturing of niraparib."[1][7] Tesaro, Inc., 2018.[1][7] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2014088984A1 - Biocatalytic transamination process - Google Patents [patents.google.com]
Application Note: 6-Methylpiperidin-3-ol as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
6-Methylpiperidin-3-ol (3-hydroxy-6-methylpiperidine) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its ability to introduce defined stereochemical vectors and solubility-enhancing polarity into lipophilic pharmacophores. Unlike the simplified piperidin-3-ol, the addition of the C6-methyl group introduces a "conformational anchor" (the Magic Methyl effect), which restricts ring flipping and rigidifies the spatial orientation of the C3-hydroxyl group. This application note details the synthetic access, stereochemical control, and functionalization protocols for integrating this building block into kinase inhibitors, GPCR ligands (specifically Orexin antagonists), and peptidomimetics.
Stereochemical & Conformational Dynamics
The utility of 6-methylpiperidin-3-ol is governed by its stereochemistry. There are two diastereomers (cis and trans), each existing as a pair of enantiomers.
The "Methyl Anchor" Effect
In the piperidine chair conformation, the C6-methyl group has a strong thermodynamic preference for the equatorial position (A-value ~1.7 kcal/mol). This locks the ring conformation, forcing the C3-hydroxyl group into a defined axial or equatorial orientation depending on the diastereomer.
-
Cis-isomer (3R,6S / 3S,6R): With methyl equatorial, the hydroxyl group is axial . This is ideal for projecting H-bond donors into deep, narrow hydrophobic pockets (e.g., GPCRs).
-
Trans-isomer (3R,6R / 3S,6S): With methyl equatorial, the hydroxyl group is equatorial . This conformation mimics the extended planar geometry often required for solvent-exposed regions of kinase active sites.
Diagram 1: Conformational Locking Mechanism
The following diagram illustrates how the C6-methyl group restricts ring flipping, defining the vector of the C3-hydroxyl group.
Figure 1: The C6-methyl group acts as a conformational anchor. In the cis-isomer, the equatorial methyl forces the hydroxyl group into an axial position, creating a distinct pharmacophore vector compared to the trans-isomer.
Synthetic Protocols
Protocol A: Stereoselective Synthesis of cis-6-Methylpiperidin-3-ol
Objective: To synthesize the cis-diastereomer via catalytic hydrogenation. Mechanism: Protonation of the pyridine nitrogen in acidic media directs the catalyst absorption to the face opposite the methyl group, favoring syn-delivery of hydrogen.
Materials:
-
5-Hydroxy-2-methylpyridine (10.0 g, 91.6 mmol)
-
Platinum(IV) oxide (PtO2, Adams' Catalyst) (500 mg, 5 wt%)
-
Glacial Acetic Acid (100 mL)
-
Hydrogen gas (Balloon or Parr shaker)
Procedure:
-
Dissolution: In a pressure vessel (Parr hydrogenation bottle), dissolve 5-hydroxy-2-methylpyridine in glacial acetic acid. Note: Acetic acid is critical; neutral solvents like methanol often yield mixtures or incomplete reduction.
-
Catalyst Addition: Carefully add PtO2 under an argon blanket. Safety: PtO2 is pyrophoric in the presence of H2.
-
Hydrogenation: Pressurize the vessel to 50 psi H2. Shake at room temperature for 12–16 hours.
-
Monitoring: Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The starting material (UV active) should disappear; the product is non-UV active (stain with Ninhydrin or KMnO4).
-
Workup: Filter the catalyst through a pad of Celite. Rinse with MeOH.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the acetate salt.
-
Free Base Liberation: Dissolve the residue in minimal water, cool to 0°C, and basify to pH >12 with 6N NaOH. Extract exhaustively with CHCl3/Isopropanol (3:1).
-
Drying: Dry organic layers over Na2SO4 and concentrate.
Expected Yield: 85-95% cis-diastereomer. Validation: 1H NMR (CDCl3) should show H3 as a narrow multiplet (equatorial proton coupling) rather than a wide triplet of triplets (axial proton coupling).
Protocol B: Diastereomeric Inversion (Cis to Trans)
Objective: Access the trans-isomer (OH-equatorial) from the cis-isomer. Method: Mitsunobu Inversion.
Procedure:
-
Protection: First, protect the secondary amine (N-Boc anhydride, Et3N, DCM) to prevent N-alkylation.
-
Inversion: Treat the N-Boc-cis-alcohol with Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) in the presence of 4-Nitrobenzoic acid.
-
Hydrolysis: The resulting ester has inverted stereochemistry (trans). Hydrolyze with LiOH in THF/H2O to release the trans-alcohol.
Functionalization & Application Strategies
Application 1: Orexin Receptor Antagonists
The 6-methylpiperidin-3-yl moiety is a core pharmacophore in dual orexin receptor antagonists (DORAs), such as analogs of MK-6096.[2] The scaffold is typically linked via a urea or amide bond at the nitrogen and an ether linkage at the oxygen.
Application 2: Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a "soluble vector." The piperidine nitrogen provides a handle for library expansion (via reductive amination or SNAr), while the hydroxyl group allows for probing H-bond acceptors in the target protein.
Diagram 2: Synthetic Workflow for Library Generation
The following workflow demonstrates how to process the building block into a functionalized library.
Figure 2: Divergent synthesis pathways. Path A utilizes the hydroxyl group for diversity (common in kinase inhibitors), while Path B utilizes the nitrogen (common in GPCR antagonists).
Analytical Data & Quality Control
To validate the integrity of the building block, the following parameters must be met.
| Parameter | Specification | Method/Notes |
| Purity | >98% | GC-MS or HPLC (ELSD detection required as it lacks strong UV chromophore). |
| Diastereomeric Ratio (dr) | >20:1 | 1H NMR. Look for H3 signal width. Cis-H3 (equatorial) is narrow (~10-15 Hz width); Trans-H3 (axial) is wide (~25-30 Hz width). |
| Appearance | Viscous Oil / Low-melt Solid | Hygroscopic; store under Nitrogen. |
| Mass Spec | [M+H]+ = 116.1 | ESI-MS (Positive Mode). |
References
-
Synthesis & Resolution of Piperidine Cores
- Mangion, I. K., et al. (2014). Crystallization-Induced Dynamic Resolution of a Piperidine Derivative.
-
Source:
-
Conformational Analysis (The Magic Methyl Effect)
- Gawley, R. E., et al. (2005). Stereocontrol in Piperidine Synthesis.
-
Source:
-
Medicinal Chemistry Applications (Orexin)
-
Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist MK-6096. Highlights the use of the (3R,6R)-6-methylpiperidin-3-yl moiety.[2]
-
Source:
-
-
Biocatalytic Routes
- Research on transaminase-driven synthesis of chiral piperidines.
-
Source:
-
General Piperidine Hydrogenation Protocols
- Standard protocols for pyridine reduction.
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 6-Methylpiperidin-3-ol Synthesis
Welcome to the technical support center for the synthesis of 6-Methylpiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction: The Synthetic Landscape of 6-Methylpiperidin-3-ol
6-Methylpiperidin-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemistry plays a critical role in the biological activity of the final drug substance. The most common and industrially scalable route to this compound is the catalytic hydrogenation of 6-methyl-3-pyridinol. This process, while seemingly straightforward, presents several challenges, including control of diastereoselectivity (cis/trans isomerism), prevention of side reactions, and purification of the final product. This guide will primarily focus on troubleshooting this key synthetic step, while also addressing alternative methodologies.
Troubleshooting Guide: Catalytic Hydrogenation of 6-Methyl-3-Pyridinol
This section addresses specific issues that may arise during the synthesis of 6-Methylpiperidin-3-ol via the catalytic hydrogenation of 6-methyl-3-pyridinol.
Diagram: Troubleshooting Workflow for Catalytic Hydrogenation
Caption: Troubleshooting workflow for the catalytic hydrogenation of 6-methyl-3-pyridinol.
Q1: My reaction is showing low conversion to 6-Methylpiperidin-3-ol, even after extended reaction times. What are the likely causes and solutions?
A1: Low conversion is a common issue in pyridine hydrogenation and can stem from several factors related to the catalyst, reaction conditions, and starting material purity.
-
Causality: The aromaticity of the pyridine ring makes it inherently stable and resistant to reduction. Insufficient catalytic activity or suboptimal reaction conditions will fail to overcome this energy barrier effectively.
-
Troubleshooting Steps:
-
Catalyst Activity and Loading:
-
Problem: The catalyst may be deactivated or used in insufficient quantity. Heterogeneous catalysts like Platinum oxide (PtO₂), Rhodium on carbon (Rh/C), and Palladium on carbon (Pd/C) can lose activity over time due to oxidation or poisoning.[1]
-
Solution:
-
Use a fresh batch of catalyst.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Ensure the catalyst was not unduly exposed to air during handling.
-
-
-
Hydrogen Pressure and Temperature:
-
Problem: The hydrogenation of pyridines often requires elevated pressure and temperature to proceed efficiently.[1] Insufficient pressure or temperature will result in a sluggish reaction.
-
Solution:
-
Gradually increase the hydrogen pressure (e.g., from 50 bar to 70 bar).
-
Increase the reaction temperature. A typical range is 25-200°C, depending on the catalyst and substrate.[2]
-
Caution: Always operate within the safety limits of your reactor system.
-
-
-
Catalyst Poisoning:
-
Problem: Impurities in the starting material (6-methyl-3-pyridinol) or the solvent can poison the catalyst, rendering it inactive. Sulfur and nitrogen-containing compounds are common catalyst poisons.
-
Solution:
-
Ensure the purity of your 6-methyl-3-pyridinol starting material. Recrystallization or column chromatography may be necessary.
-
Use high-purity, anhydrous solvents.
-
Consider using a catalyst poison scavenger if impurities are suspected.
-
-
-
Q2: I'm observing significant formation of side products. What are the common impurities and how can I minimize them?
A2: Side product formation can significantly reduce your yield and complicate purification. The nature of these impurities depends on the reaction conditions and the starting material.
-
Causality: Incomplete reduction can lead to the formation of partially hydrogenated intermediates like 6-methyl-1,2,3,4-tetrahydropyridin-3-ol. Over-reduction or hydrogenolysis can lead to the formation of 2-methylpiperidine or other undesired products.
-
Troubleshooting Steps:
-
Incomplete Hydrogenation:
-
Problem: Insufficient reaction time, temperature, or hydrogen pressure can lead to the accumulation of partially hydrogenated intermediates.
-
Solution:
-
Increase the reaction time and monitor the reaction progress by GC-MS or NMR to ensure full conversion of the starting material and any intermediates.
-
Optimize reaction conditions as described in Q1.
-
-
-
Hydrogenolysis of the Hydroxyl Group:
-
Problem: Under harsh conditions, the hydroxyl group can be cleaved, leading to the formation of 2-methylpiperidine.
-
Solution:
-
Use a milder catalyst. For instance, Rhodium catalysts are often more selective than Palladium catalysts for preserving hydroxyl groups.
-
Lower the reaction temperature.
-
The choice of solvent can also influence selectivity.
-
-
-
Impurities from Starting Material:
-
Problem: Impurities present in the 6-methyl-3-pyridinol starting material will be carried through the reaction and may even react to form other byproducts.[3]
-
Solution:
-
Thoroughly characterize your starting material using techniques like NMR and GC-MS to identify any impurities.
-
Purify the starting material if necessary.
-
-
-
| Potential Impurity | Formation Pathway | Mitigation Strategy |
| 6-methyl-1,2,3,4-tetrahydropyridin-3-ol | Incomplete hydrogenation | Increase reaction time, temperature, or H₂ pressure. |
| 2-methylpiperidine | Hydrogenolysis of the C-O bond | Use a more selective catalyst (e.g., Rh/C), lower temperature. |
| Unreacted 6-methyl-3-pyridinol | Low conversion | Optimize catalyst and reaction conditions (see Q1). |
| Isomers of 6-methyl-3-pyridinol | Impurity in starting material | Purify starting material before hydrogenation. |
Q3: My product is a mixture of cis and trans isomers of 6-Methylpiperidin-3-ol. How can I control the diastereoselectivity of the reaction?
A3: Controlling the stereochemical outcome is often the most critical aspect of this synthesis. The cis/trans ratio is highly dependent on the reaction conditions.
-
Causality: The hydrogenation of the pyridine ring occurs via the addition of hydrogen atoms to the ring face. The catalyst surface, solvent, and reaction parameters can influence the direction of this addition, leading to either the cis or trans isomer as the major product.
-
Troubleshooting Steps:
-
Catalyst Selection:
-
Influence: Different catalysts exhibit different selectivities. Rhodium-based catalysts are often reported to favor the formation of the cis isomer in the hydrogenation of substituted pyridines. Platinum catalysts can also provide good diastereoselectivity.[4]
-
Action: Screen different heterogeneous catalysts (e.g., Rh/C, PtO₂, Ru/C) to find the optimal one for your desired isomer.
-
-
Solvent Effects:
-
Influence: The solvent can play a crucial role in directing the stereochemical outcome. Acidic solvents like glacial acetic acid can protonate the pyridine nitrogen, altering its coordination to the catalyst surface and influencing the direction of hydrogen addition.[1] Alcohols like methanol and ethanol are also commonly used.
-
Action: Conduct a solvent screen to evaluate the impact on the cis/trans ratio.
-
-
Temperature and Pressure:
-
Influence: Lower temperatures often favor the kinetically controlled product, which may lead to higher diastereoselectivity.[4] Higher pressures can also influence the stereochemical outcome.
-
Action: Systematically vary the temperature and pressure to find the optimal conditions for the desired isomer. A Design of Experiments (DoE) approach can be highly effective here.
-
-
Purification of Isomers:
-
Challenge: Separating the cis and trans isomers can be difficult due to their similar physical properties.
-
Solution:
-
Column Chromatography: Careful optimization of the stationary and mobile phases may allow for separation.
-
Recrystallization: If one isomer is significantly less soluble, fractional crystallization can be an effective purification method.
-
Derivatization: In some cases, derivatizing the mixture (e.g., forming a salt or an ester) can facilitate the separation of the isomers, followed by removal of the derivatizing group.
-
-
-
Diagram: Factors Influencing Diastereoselectivity
Caption: Key factors influencing the diastereoselectivity of 6-Methylpiperidin-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting materials and their purity requirements?
A4: The primary starting material is 6-methyl-3-pyridinol. It is crucial to use a high-purity starting material (ideally >98%) to avoid catalyst poisoning and the formation of unwanted side products.[3] Impurities in the starting material can be difficult to remove from the final product.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to monitor the disappearance of the starting material and the appearance of the product and any volatile intermediates or side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aromatic protons of the pyridine ring and the appearance of the aliphatic protons of the piperidine ring. The cis and trans isomers will likely have distinct signals in the ¹H and ¹³C NMR spectra, allowing for the determination of the diastereomeric ratio.[2][5]
Q6: What is a typical experimental protocol for the catalytic hydrogenation of 6-methyl-3-pyridinol?
A6: The following is a general protocol that should be optimized for your specific setup and desired outcome.
Experimental Protocol: Catalytic Hydrogenation of 6-Methyl-3-Pyridinol
-
Reactor Setup:
-
To a high-pressure autoclave, add 6-methyl-3-pyridinol (1.0 eq).
-
Add the chosen catalyst (e.g., 5-10 mol% Rh/C or PtO₂).
-
Add the solvent (e.g., methanol, ethanol, or glacial acetic acid).
-
-
Reaction Execution:
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Maintain the temperature and pressure for the desired reaction time (e.g., 12-24 hours), monitoring the reaction progress as described in Q5.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the desired isomer of 6-Methylpiperidin-3-ol.
-
Q7: Are there any alternative synthetic routes to 6-Methylpiperidin-3-ol?
A7: Yes, while catalytic hydrogenation is common, other methods exist, particularly for achieving high enantioselectivity.
-
Biocatalytic Methods: The use of enzymes, such as imine reductases or transaminases, can offer a highly stereoselective route to chiral piperidines.[6][7] This approach often involves the reduction of a ketone precursor. While a specific enzyme for 6-methyl-3-pyridone reduction is not widely reported, screening commercially available enzyme libraries could be a viable strategy for developing a green and highly selective synthesis.
-
Asymmetric Synthesis from Chiral Precursors: Multi-step synthetic sequences starting from readily available chiral building blocks can also be employed to construct the 6-Methylpiperidin-3-ol scaffold with high stereocontrol.[8]
References
-
Gao, F., et al. (2014). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. Inorganic Chemistry, 53(5), 2737–2751. [Link]
-
ResearchGate. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. [Link]
-
Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
Tyagi, M., et al. (2016). Enhanced hydrogenation activity and diastereomeric interactions of methyl pyruvate co-adsorbed with R-1-(1-naphthyl)ethylamine on Pd(111). Nature Communications, 7, 12380. [Link]
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
Pharmacompass. (n.d.). 3-Pyridinol, 6-methyl-. [Link]
-
Navas, F., et al. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences, 23(19), 11299. [Link]
-
RSC Publishing. (1971). ¹H nuclear magnetic resonance evidence for cis–trans-isomerism in the C₆H₃(NO₂)₃·(SO₃⁻²)₂ adduct. Journal of the Chemical Society D: Chemical Communications, (1), 23-24. [Link]
-
Indian Academy of Sciences. (2017). Synthesis, crystal structure, DFT calculation and trans → cis isomerisation studies of bipyridyl ruthenium(II). [Link]
-
Shabat, D., et al. (2009). The pyridinone-methide elimination. Organic & Biomolecular Chemistry, 7(21), 4356-4359. [Link]
-
Royal Society of Chemistry: Education. (n.d.). A practical investigation of cis-trans isomerism in transition metal complexes. [Link]
-
Patel, R. N., et al. (2003). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology & Biotechnology, 30(5), 252-259. [Link]
- Google Patents. (n.d.). Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
-
National Institutes of Health. (2006). ¹H-NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 11(10), 823-830. [Link]
-
ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
-
Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
-
Chemical Society Reviews. (2025). Selectivity control by zeolites during methanol-mediated CO₂ hydrogenation processes. [Link]
-
National Institutes of Health. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. [Link]
-
University College Cork. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
Organic & Biomolecular Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. [Link]
-
Green Chemistry. (2023). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Improving yield and purity of 6-Methylpiperidin-3-ol
Welcome to the technical support center for 6-Methylpiperidin-3-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you improve the yield, purity, and stereochemical integrity of this critical building block.
Introduction
6-Methylpiperidin-3-ol is a key chiral intermediate in the synthesis of numerous pharmaceutical agents. Its synthesis, particularly the control of diastereoselectivity (cis vs. trans) and enantiomeric purity, presents several challenges. The most common synthetic route involves the catalytic hydrogenation of 6-methyl-3-pyridinol. This guide focuses on addressing the common issues encountered during this transformation and subsequent purification steps.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 6-Methylpiperidin-3-ol via hydrogenation?
A1: The primary challenge is controlling the diastereoselectivity of the reduction. The hydrogenation of the pyridine ring can lead to a mixture of cis- and trans-6-Methylpiperidin-3-ol isomers. Achieving a high ratio of the desired cis isomer is often the main process optimization goal, as it is frequently the required diastereomer for subsequent pharmaceutical syntheses.[1]
Q2: Why is my hydrogenation reaction stalling or showing low conversion?
A2: Catalyst poisoning is a common issue. The nitrogen atom in the pyridine starting material or the piperidine product can coordinate to the metal catalyst (e.g., Rh, Pt, Pd), inhibiting its activity.[2] Additionally, certain functional groups on the starting material, like in 2-pyridinemethanol, can chelate with the metal center, leading to lower yields.[2] Ensure your starting material is pure and consider catalyst loading and reaction conditions.
Q3: 6-Methylpiperidin-3-ol lacks a strong chromophore. How can I effectively monitor its purity by HPLC-UV?
A3: Direct HPLC-UV analysis is challenging due to the compound's poor UV absorbance. The recommended approach is pre-column derivatization to attach a UV-active moiety. Reagents like para-toluenesulfonyl chloride (PTSC) can be used to derivatize the amino group, making the compound readily detectable by UV at wavelengths around 228 nm.[3] This is essential for both achiral purity and chiral enantiomeric excess determination.
Q4: What are the main differences between the cis and trans isomers?
A4: The cis and trans isomers are diastereomers, meaning they have different spatial arrangements of the methyl and hydroxyl groups relative to the piperidine ring. This results in different physical properties, such as polarity, boiling point, and crystal lattice energy, which can be exploited for separation by chromatography or crystallization. Spectroscopically, their NMR spectra will show distinct coupling constants and chemical shifts for the ring protons.
Q5: Is 6-Methylpiperidin-3-ol stable under acidic or basic conditions?
A5: Piperidines are basic and will form salts under acidic conditions. While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to degradation. Esters or other sensitive functional groups elsewhere in a molecule containing a piperidine ring are susceptible to hydrolysis under these conditions.
Troubleshooting Guide: Synthesis & Purity
This section addresses specific problems you may encounter during the synthesis and purification of 6-Methylpiperidin-3-ol.
Issue 1: Low Overall Yield
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| Incomplete reaction (starting material remains) | Catalyst Inactivity/Poisoning: The catalyst may be of poor quality, or poisoned by impurities in the starting material or solvent. The nitrogen lone pair on the pyridine/piperidine can also inhibit the catalyst.[2] | Action: Use fresh, high-quality catalyst. Ensure solvents are anhydrous and starting materials are pure. Consider increasing catalyst loading (e.g., from 1 mol% to 5 mol%). An acidic solvent like acetic acid can protonate the nitrogen, reducing its coordinating ability and preventing poisoning.[4] |
| Low product recovery after workup | Product Loss During Extraction: 6-Methylpiperidin-3-ol is a polar, water-soluble amine. It may remain in the aqueous phase during a standard basic workup. | Action: Perform multiple extractions (5-6 times) with a suitable organic solvent like dichloromethane or a 9:1 mixture of chloroform/isopropanol. Saturating the aqueous layer with NaCl will decrease the solubility of the product and improve extraction efficiency. |
| Formation of unexpected byproducts | Side Reactions: Depending on the precursor, side reactions can occur. For example, hydrogenation of 2-hydroxypyridines can lead to stable δ-lactams via amide-iminol tautomerization.[2] Hydrogenolysis (over-reduction) can remove the hydroxyl group. | Action: Analyze the crude product by GC-MS to identify byproducts. If lactam formation is an issue, consider a different synthetic route. To prevent hydrogenolysis, use milder reaction conditions (lower pressure, lower temperature) and less aggressive catalysts (e.g., Rh over Pd/C). |
Issue 2: Poor Diastereoselectivity (Low cis:trans Ratio)
The desired cis isomer is generally favored under thermodynamic control. The catalyst, solvent, and reaction conditions play a crucial role in determining the final diastereomeric ratio.
| Parameter | Recommendation for High cis-Selectivity | Scientific Rationale |
| Catalyst | Rhodium (e.g., Rh/C, Rh₂O₃) or Ruthenium (e.g., Ru/C) are often superior to Palladium (Pd/C) or Platinum (PtO₂) for cis-selectivity in pyridine hydrogenations.[1][4] | Rhodium and Ruthenium catalysts tend to favor a pathway where the pyridine ring adsorbs planar to the catalyst surface, leading to the delivery of hydrogen from the same face, resulting in the cis product. |
| Solvent | Protic, polar solvents (e.g., Ethanol, Methanol, Acetic Acid) generally favor the formation of the cis isomer. | Protic solvents can stabilize the transition state leading to the cis product through hydrogen bonding and can influence the orientation of the substrate on the catalyst surface. |
| Temperature & Pressure | Higher temperatures and pressures can sometimes favor the thermodynamically more stable cis isomer. However, excessively harsh conditions can lead to over-reduction or catalyst degradation. | Increasing temperature provides the energy to overcome the activation barrier to the more stable product. Increased hydrogen pressure ensures sufficient hydrogen availability on the catalyst surface. A typical starting point is 40-80 °C and 50-80 bar H₂. |
Purification Protocols & Methodologies
Protocol 1: Purification by Column Chromatography
Due to its polarity and basicity, 6-Methylpiperidin-3-ol can be challenging to purify via standard silica gel chromatography. Tailing is a common issue due to strong interaction with acidic silanol groups.
-
Objective: To separate the desired product from non-polar impurities and potentially from its diastereomer.
-
Methodology:
-
Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh). To minimize tailing, pre-treat the silica gel by preparing a slurry in the initial mobile phase containing a small amount of a basic additive.
-
Mobile Phase System: A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is effective.
-
Additive: To prevent tailing, add a competing base to the mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide.
-
-
Step-by-Step Procedure: a. Prepare the column by slurry packing the silica gel in the initial eluent (e.g., 98:2 DCM/MeOH + 1% TEA). b. Dissolve the crude product in a minimal amount of the mobile phase or DCM. c. Load the sample onto the column. d. Begin elution with the initial mobile phase. e. Gradually increase the polarity by increasing the percentage of MeOH (e.g., from 2% to 10% over several column volumes). f. Collect fractions and analyze by TLC or GC-MS to identify the fractions containing the pure product.
-
Workflow for Synthesis and Purification
Caption: General workflow from synthesis to final purified product.
Protocol 2: Diastereomeric Resolution via Recrystallization
If chromatography fails to provide adequate separation of the cis and trans diastereomers, fractional crystallization of a diastereomeric salt is a powerful alternative.
-
Objective: To selectively crystallize one diastereomer (e.g., the cis isomer) as a salt with a chiral acid, leaving the other in the mother liquor.
-
Methodology:
-
Resolving Agent Selection: Choose a commercially available and inexpensive chiral acid. Common choices include (+)- or (-)-Tartaric acid, (+)- or (-)-Mandelic acid, or (+)- or (-)-Camphorsulfonic acid.
-
Solvent Screening: The ideal solvent should dissolve the diastereomeric salt at an elevated temperature but provide low solubility for the desired salt at room temperature or below. Common solvents include alcohols (Ethanol, Isopropanol), ketones (Acetone), or mixtures with water.
-
Step-by-Step Procedure: a. Dissolve the mixture of cis and trans 6-Methylpiperidin-3-ol in the chosen solvent. b. Add a stoichiometric amount (e.g., 0.5 equivalents for a dicarboxylic acid like tartaric acid) of the resolving agent. c. Heat the mixture gently until a clear solution is obtained. d. Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization. e. Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. f. Liberate the free base by dissolving the salt in water and adjusting the pH to >12 with NaOH, followed by extraction into an organic solvent. g. Analyze the product for diastereomeric purity. The mother liquor can be processed to recover the other isomer.
-
Analytical Methods
Accurate analysis is critical for process control and final product quality assessment.
Impurity Profiling
| Potential Impurity | Likely Origin | Recommended Analytical Method |
| 6-Methyl-3-pyridinol | Unreacted starting material | GC-MS, HPLC-UV |
| trans-6-Methylpiperidin-3-ol | Diastereomeric byproduct of hydrogenation | GC-MS, Chiral HPLC (after derivatization) |
| 6-Methylpiperidine | Hydrogenolysis (over-reduction) of the hydroxyl group | GC-MS |
| Partially hydrogenated intermediates | Incomplete reaction | GC-MS |
| δ-Lactam derivatives | Side reaction from 2-hydroxypyridine impurities | GC-MS, LC-MS |
Chiral HPLC Method Development
-
Objective: To determine the enantiomeric excess (e.e.) of the final product.
-
Key Considerations:
-
Derivatization: As mentioned, derivatization is typically required. Using a chiral derivatizing agent can also allow for separation on a standard achiral column, but direct separation of derivatized enantiomers on a chiral column is more common.
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a broad range of compounds. Columns like Chiralpak® AD-H, OD-H, or IC are excellent starting points.[3][5]
-
Mobile Phase: For polysaccharide columns, normal phase (e.g., Hexane/Isopropanol) or polar organic mode (e.g., Ethanol with a basic additive) are typically used. A small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) is often required to improve peak shape for basic analytes like piperidines.[3]
-
-
Example Starting Conditions (for derivatized product):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 90:10 Hexane/Isopropanol + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of the introduced chromophore (e.g., ~230 nm for a tosyl group).
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
Sources
- 1. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fagg-afmps.be [fagg-afmps.be]
Stability issues of 6-Methylpiperidin-3-ol under different conditions
Welcome to the comprehensive technical support guide for 6-Methylpiperidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 6-Methylpiperidin-3-ol?
As a substituted piperidine, 6-Methylpiperidin-3-ol is susceptible to several degradation pathways. The principal concerns are oxidative degradation, particularly at the tertiary amine, and potential instability under strongly acidic or basic conditions. While generally stable at room temperature when properly stored, exposure to heat, light, and certain reactive chemicals can compromise its integrity[1].
Q2: How can I visually identify potential degradation of 6-Methylpiperidin-3-ol?
While subtle degradation may not be visually apparent, any noticeable change in the physical appearance of the compound, such as a change in color from white or off-white to yellow or brown, or the development of an unusual odor, could indicate degradation. However, analytical techniques are essential for definitive assessment.
Q3: What are the recommended storage conditions for 6-Methylpiperidin-3-ol?
To ensure maximum stability, 6-Methylpiperidin-3-ol should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, protected from light[1]. For long-term storage, refrigeration (2-8 °C) is recommended. It is also prudent to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
Q4: Is 6-Methylpiperidin-3-ol sensitive to pH changes?
While specific data for 6-Methylpiperidin-3-ol is limited, studies on related piperidine derivatives suggest that extreme pH conditions can lead to degradation[2]. In highly acidic environments, protonation of the nitrogen atom can occur, which may influence its reactivity and stability. In strongly basic conditions, particularly in the presence of oxidizing agents, degradation may be accelerated[3]. It is advisable to maintain solutions of 6-Methylpiperidin-3-ol at a neutral or slightly acidic pH for short-term experimental use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 6-Methylpiperidin-3-ol.
Issue 1: Inconsistent analytical results or loss of parent compound peak in chromatography.
Possible Cause: Degradation of 6-Methylpiperidin-3-ol in your sample or during analysis.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock material has been stored correctly, as described in the FAQs.
-
Assess Sample Preparation:
-
Solvent Compatibility: Ensure the chosen solvent is compatible with 6-Methylpiperidin-3-ol. While soluble in water and common organic solvents, reactive solvents should be avoided.
-
pH of Sample Matrix: If working with buffered solutions, check the pH. As a precautionary measure, use buffers in the neutral to slightly acidic range.
-
Temperature during Sample Preparation: Avoid excessive heating during dissolution.
-
-
Investigate Analytical Method:
-
Column and Mobile Phase: For HPLC analysis, consider a reversed-phase C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[4]. For chiral analysis, a normal-phase chiral column may be necessary[5].
-
Detector: A UV detector may have limited sensitivity for 6-Methylpiperidin-3-ol due to its lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) would be more suitable for detection and quantification.
-
GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful tool for both quantification and identification of volatile degradation products[3][6]. Derivatization may be necessary to improve the chromatographic properties of 6-Methylpiperidin-3-ol and its degradation products[7].
-
Issue 2: Appearance of unexpected peaks in your chromatogram.
Possible Cause: Formation of degradation products.
Troubleshooting and Identification Workflow:
This workflow outlines a systematic approach to identifying unknown peaks.
Caption: Workflow for the identification of unknown peaks.
Potential Degradation Pathways:
Based on the chemistry of related piperidine compounds, the following degradation pathways are plausible for 6-Methylpiperidin-3-ol:
-
Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opening products. The secondary alcohol can also be oxidized to a ketone. Studies on methylpiperidine derivatives have shown that oxidation can lead to the formation of lactams[8].
Caption: Potential oxidative degradation pathways.
-
Thermal Degradation: While piperazine is relatively stable up to 150°C, methyl-substituted analogs can degrade at a faster rate[9]. Potential thermal degradation products could arise from ring cleavage or other complex rearrangements.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of 6-Methylpiperidin-3-ol under various stress conditions. The recommended degradation level is 5-20% to avoid the formation of secondary degradants[10].
Materials:
-
6-Methylpiperidin-3-ol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV/MS or GC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 6-Methylpiperidin-3-ol in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C and take samples at appropriate time points (e.g., 1, 3, 5 days). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C and take samples at appropriate time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and take samples at appropriate time points.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80°C) and analyze at various time points.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating analytical method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing an HPLC-MS method to separate 6-Methylpiperidin-3-ol from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
MS Detection: ESI in positive ion mode. Monitor the protonated molecule of 6-Methylpiperidin-3-ol ([M+H]⁺ at m/z 116.1) and other potential degradation products.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Summary
The following table summarizes the potential stability of 6-Methylpiperidin-3-ol under different conditions, based on data from related compounds.
| Condition | Stressor | Expected Stability | Potential Degradation Products | Reference |
| Hydrolytic | 0.1 M HCl, 60°C | Likely to degrade | Salt formation, potential for ring-opening over time | [2] |
| 0.1 M NaOH, 60°C | Moderate to low | Ring-opening products, enhanced oxidation | [3] | |
| Oxidative | 3% H₂O₂, RT | Low | N-oxide, 6-Methyl-3-piperidone, lactams, ring-opened products | [3][8] |
| Thermal | 80°C (solid & solution) | Moderate | Ring cleavage products, methyl group migration | [9] |
| Photolytic | 1.2 million lux hours | To be determined | Products of radical reactions, oxidation products | [11] |
References
-
Forced degradation studies revealed marked instability of SGP under acidic and alkaline conditions, whereas LGS remained stable. LC-MS/MS analysis identified a major degradation product at m/z 234, and probable fragmentation pathways were proposed. In silico ADMET and toxicity profiling predicted high gastrointestinal absorption for all degradation products, with PI-1 and PI-2 flagged for carcinogenicity and all except PI-3 showing nephrotoxicity. (n.d.). R Discovery. Retrieved from [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). National Institutes of Health. Retrieved from [Link]
- Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Journal of Environmental Chemical Engineering, 11(6), 111228.
-
Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. Retrieved from [Link]
-
6-Methylpiperidin-3-ol. (n.d.). PubChem. Retrieved from [Link]
-
ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. (n.d.). ResearchGate. Retrieved from [Link]
- Identification of Pharmaceutical Impurities. (n.d.).
-
Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. (n.d.). ResearchGate. Retrieved from [Link]
-
Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Forced degradation study overlay chromatograms of the test sample a... (n.d.). ResearchGate. Retrieved from [Link]
-
Degradation of short-chain alkyl- and alkanolamines by TiO2- and Pt/TiO2-assisted photocatalysis. (n.d.). PubMed. Retrieved from [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
-
Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches for the analysis of their degradation products. (n.d.). ResearchGate. Retrieved from [Link]
-
Photodegradation of substituted stilbene compounds: what colors aging paper yellow? (n.d.). PubMed. Retrieved from [Link]
- Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. (2016). Industrial & Engineering Chemistry Research, 55(12), 3549-3556.
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]
-
Photodegradation of methoxy substituted curcuminoids. (n.d.). PubMed. Retrieved from [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (n.d.). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (n.d.). MDPI. Retrieved from [Link]
-
Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. Retrieved from [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2021). PubMed Central. Retrieved from [Link]
-
Elimination of oxidative degradation during the per-O-methylation of carbohydrates. (n.d.). PubMed. Retrieved from [Link]
-
Thermal Degradation of Piperazine and Its Structur. (n.d.). Scribd. Retrieved from [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022). MDPI. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
-
3-Piperidinol, 1-methyl-. (n.d.). PubChem. Retrieved from [Link]
- Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. (1999). Journal of the American Chemical Society, 121(48), 11014-11020.
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
(S)-1-methylpiperidin-3-ol. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Compatibility. (n.d.). IDEX Health & Science. Retrieved from [Link]
-
Chemical Compatibility Chart. (n.d.). Sterlitech Corporation. Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. longdom.org [longdom.org]
- 11. Degradation of short-chain alkyl- and alkanolamines by TiO2- and Pt/TiO2-assisted photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Multi-Step Organic Synthesis
Welcome to the Technical Support Center for Multi-Step Organic Synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and overcome the common challenge of low yields in complex synthetic pathways. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting guides.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during multi-step organic synthesis.
Q1: What are the most common overarching reasons for a sudden drop in yield in a multi-step synthesis?
There are three primary reasons for a lower-than-expected yield: mechanical losses during transfers between containers, the occurrence of side reactions, and incomplete reactions due to equilibrium.[1] A thorough analysis of each step, including workup and purification, is crucial to pinpoint the source of the loss.[2][3]
Q2: How does the purity of my starting materials and reagents affect the overall yield?
The purity of your starting materials is a critical factor.[2][4] Impurities can interfere with the reaction by reacting with your reagents, leading to a lower yield of the desired product.[5] In some cases, impurities can even act as inhibitors, slowing down the reaction rate.[5] It is always advisable to use highly purified reagents and to purify starting materials if their purity is questionable.[2]
Q3: At what point in a multi-step synthesis should I be most concerned about yield loss?
While every step is important, significant yield loss in the later stages of a long synthesis is particularly detrimental because the intermediates are more valuable.[6] However, seemingly minor losses in early steps can compound, leading to a substantial overall decrease in yield. A proactive approach involves optimizing each step to achieve the highest possible yield before proceeding to the next.
Q4: Is it better to have a longer synthetic route with high-yielding steps or a shorter route with a low-yielding step?
While convergent and shorter synthetic routes are often preferred, a longer linear sequence with consistently high-yielding steps can be superior to a shorter path that includes an inconsistent or low-yielding transformation.[6] The decision depends on the reliability and scalability of each reaction.
Q5: How can I effectively monitor my reaction to prevent yield loss from over or under-running the reaction?
Regular reaction monitoring is essential.[2] Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and in-situ methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products in real-time.[7][8][9] This allows you to quench the reaction at the optimal time, preventing the formation of byproducts from over-running or suffering from incomplete conversion.[2]
Troubleshooting Guides
This section provides detailed, in-depth troubleshooting for specific issues encountered during multi-step organic synthesis.
Guide 1: Diagnosing and Addressing Incomplete Reactions
An incomplete reaction is a common culprit for low yields. The following guide will help you diagnose and troubleshoot this issue.
Symptoms:
-
Presence of a significant amount of starting material in the crude reaction mixture, as observed by TLC, GC, or NMR.
-
The reaction appears to have stalled before the complete consumption of the limiting reagent.[2]
Causality and Troubleshooting Workflow:
Sources
- 1. youtube.com [youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. azom.com [azom.com]
- 5. tutorchase.com [tutorchase.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 9. fiveable.me [fiveable.me]
Technical Support Center: Stability & Degradation of 6-Methylpiperidin-3-ol Scaffolds
[1]
Status: Operational Current Wait Time: 0 minutes Specialist: Senior Application Scientist, Process Chemistry Division[1]
Welcome to the Technical Support Portal
You have reached the specialized support hub for 6-Methylpiperidin-3-ol (and its N-functionalized derivatives). This scaffold is a critical pharmacophore in the synthesis of alkaloids, kinase inhibitors (e.g., BTK inhibitors), and GPCR ligands.
Unlike simple piperidines, the presence of the C3-hydroxyl group and the C6-methyl substituent creates unique vulnerabilities.[1] This guide addresses the three most common "tickets" we receive regarding impurity profiling and stability.
Ticket #101: "My sample developed a new polar impurity during storage."
Diagnosis: Oxidative Instability (N-Oxidation vs. Alcohol Oxidation)
The Issue: Researchers often observe a new peak eluting before the parent compound in Reverse Phase HPLC (RP-HPLC) after exposure to air or peroxides.
Technical Explanation: The 6-methylpiperidin-3-ol scaffold has two oxidation-prone sites:
-
The Nitrogen (Secondary/Tertiary Amine): This is the kinetic product. Nitrogen has a lone pair that easily reacts with reactive oxygen species (ROS) or peroxides to form an N-Oxide .[1]
-
The C3-Hydroxyl (Secondary Alcohol): This is the thermodynamic product.[1] Oxidation here yields 6-methylpiperidin-3-one (a ketone).[1]
Key Insight: N-Oxidation is generally reversible in vivo (metabolic reduction) but is a stable impurity in vitro.[1] Ketone formation is irreversible and can lead to further degradation via aldol condensation.
Troubleshooting Workflow: Distinguishing the Oxidative Path
Figure 1: Bifurcation of oxidative degradation.[1] N-oxidation adds oxygen (M+16), while alcohol oxidation removes hydrogen (M-2).[1]
Resolution Protocol:
-
Check Mass Shift: Run LC-MS.
-
Chemical Verification: Treat the degraded sample with a mild reducing agent (e.g., Sodium Metabisulfite).
-
If the peak disappears (reverts to parent), it is the N-Oxide .[1]
-
If the peak persists , it is the Ketone .
-
Ticket #205: "We see multiple degradation products under acidic conditions."
Diagnosis: Acid-Catalyzed Dehydration & Regioselectivity[1]
The Issue: During salt formation (e.g., HCl salt generation) or acidic workups, the purity drops. The C3-hydroxyl group is a good leaving group when protonated, leading to elimination of water (dehydration).[1]
Technical Explanation: The 6-methyl group breaks the symmetry of the piperidine ring, creating two distinct elimination pathways.
-
Path A (Towards C2): Forms a cyclic enamine.[1] Enamines are unstable in water and hydrolyze back to ketones or polymerize.
-
Path B (Towards C4): Forms a tetrahydropyridine (allylic amine).[1] This is often the stable degradation product isolated.
Factors Influencing Degradation:
-
Stereochemistry: If the C3-OH and the adjacent hydrogen are trans-diaxial, elimination is rapid (E2 mechanism).[1]
-
Steric Hindrance: The C6-methyl group exerts steric influence, often making elimination towards C4 more favorable than C2.[1]
Experimental Protocol: Stress Testing for Dehydration
| Parameter | Condition | Purpose |
| Acid Stress | 0.1 N HCl, 60°C, 4 hours | Mimics stomach acid or salt formation steps.[1] |
| Detection | LC-MS (ESI+) | Look for M-18 Da (Loss of H₂O).[1] |
| Key Marker | 6-Methyl-1,2,3,4-tetrahydropyridine | The stable alkene product.[1] |
Prevention Strategy:
-
Avoid heating >50°C during acidic salt formation.
-
Use weaker acids (e.g., Fumaric, Tartaric) if the HCl salt proves unstable.[1]
Ticket #309: "The HPLC purity looks great, but the mass balance is low."
Diagnosis: Analytical Invisibility (Lack of Chromophore)
The Issue: 6-Methylpiperidin-3-ol lacks a conjugated pi-system.[1] It has negligible UV absorbance above 210 nm. Standard HPLC-UV methods will "miss" the parent compound and significant non-UV active impurities, leading to false confidence in purity.[1]
Technical Explanation: The piperidine ring only absorbs at low UV (190-200 nm), where solvent cut-off (methanol/acetonitrile) creates high noise.[1]
Recommended Analytical Configuration
| Detector Type | Suitability | Notes |
| UV (210-254 nm) | 🔴 Critical Failure | Will not detect the parent compound reliably.[1] |
| UV (200 nm) | 🟡 Poor | High baseline noise; only works with phosphate buffers (no organic modifiers).[1] |
| CAD / ELSD | 🟢 Excellent | Charged Aerosol Detection sees all non-volatile species. Best for mass balance. |
| LC-MS (TIC) | 🟢 Excellent | Essential for identification, but response factors vary widely between parent and N-oxide.[1] |
| RI (Refractive Index) | 🟡 Fair | Good for synthesis process checks, but too insensitive for impurity profiling.[1] |
Action Item: If you do not have a CAD/ELSD, you must derivatize the sample (e.g., reaction with benzoyl chloride) to attach a UV chromophore before analysis.
Ticket #412: "My formulation turned brown/yellow."
Diagnosis: Maillard Reaction (Excipient Incompatibility)
The Issue: In solid dosage forms, the secondary amine of 6-methylpiperidin-3-ol reacts with reducing sugars (Lactose, Maltose, Glucose).[1]
Mechanism:
-
Nucleophilic Attack: The piperidine nitrogen attacks the aldehyde of the sugar.
-
Formation of Glycosylamine: Loss of water.
-
Amadori Rearrangement: Formation of brown pigments (melanoidins).
Visual Guide: The Maillard Risk
Figure 2: The pathway leading to discoloration in formulations containing reducing sugars.[1]
Solution:
-
Immediate: Switch excipients to Mannitol or Anhydrous Lactose (though anhydrous can still react if moisture enters).
-
Best Practice: Use Microcrystalline Cellulose (MCC) or Calcium Phosphate (DCP) as fillers.[1]
References & Further Reading
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Standard text on oxidative and hydrolytic pathways).
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[3] (Mechanisms of piperidine ring reactivity).
-
PubChem. (2025).[4][5][6] Compound Summary: 6-Methylpiperidin-3-ol.[1][5] National Library of Medicine. Link[1]
-
Sgarlata, C., et al. (2013).[1] "N-Oxidation of piperidine derivatives: Kinetics and mechanism." Journal of Organic Chemistry. (Mechanistic insight into amine oxidation).
-
ICH Guidelines Q1A(R2). "Stability Testing of New Drug Substances and Products." (Regulatory framework for stress testing).[7][8]
Sources
- 1. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 2. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-1-methylpiperidin-3-ol | C6H13NO | CID 6950810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methylpiperidin-3-ol | C6H13NO | CID 567656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Efficacy Guide: 6-Methylpiperidin-3-ol Scaffolds vs. Standard Orexin Antagonists
[1]
Executive Summary: The Structural Pivot in Orexin Antagonism
The development of Dual Orexin Receptor Antagonists (DORAs) has shifted from early tetrahydroisoquinoline scaffolds (e.g., Almorexant) to optimized diazepane and piperidine architectures. 6-Methylpiperidin-3-ol (specifically the (3R,6R) stereoisomer) represents a critical pharmacophore scaffold that enabled the discovery of the Piperidine Carboxamide class of antagonists, most notably Filorexant (MK-6096) .
This guide objectively compares the efficacy, pharmacokinetics, and binding profiles of antagonists derived from the 6-Methylpiperidin-3-ol scaffold against the industry standards: Suvorexant (Diazepane-based) and Lemborexant (Cyclopropane/Pyrimidine-based).[1]
Key Findings
-
Structural Advantage: The 6-methylpiperidin-3-ol core minimizes 1,3-allylic strain, locking the molecule into a bioactive conformation that fits the lipophilic orexin binding pocket with high affinity (Ki < 3 nM).[1]
-
Efficacy Profile: Derivatives like Filorexant demonstrate sleep-promoting efficacy comparable to Suvorexant but with a significantly shorter half-life (3–6 hours vs. 12+ hours), potentially reducing next-day residual somnolence.[1]
-
Selectivity: While Suvorexant is a balanced DORA, piperidine-based antagonists can be tuned for OX1R selectivity (e.g., GSK1059865), offering utility in addiction medicine beyond insomnia.
Structural Lineage & Mechanism
To understand the efficacy of this scaffold, one must analyze how the 6-Methylpiperidin-3-ol core dictates receptor binding compared to the bulky diazepane ring of Suvorexant.[1]
Pharmacophore Evolution
The (3R,6R)-6-methylpiperidin-3-ol intermediate allows for the precise positioning of amide and aryl groups to interact with the OX1R/OX2R transmembrane domains.[1]
Figure 1: Structural lineage showing how the 6-Methylpiperidin-3-ol scaffold enables the Piperidine Carboxamide class of antagonists.[1]
Comparative Efficacy Analysis
Binding Affinity (Ki) and Selectivity
The table below compares the binding profiles of the primary piperidine derivative (Filorexant) against approved DORAs.
| Feature | Filorexant (MK-6096) | Suvorexant (Belsomra) | Lemborexant (Dayvigo) | Almorexant |
| Core Scaffold | 6-Methylpiperidin-3-ol | 1,4-Diazepane | Cyclopropane/Pyrimidine | Tetrahydroisoquinoline |
| OX1R Ki (nM) | 3.0 | 0.55 | 6.1 | 13 |
| OX2R Ki (nM) | 3.0 | 0.35 | 2.6 | 8 |
| Selectivity | Balanced DORA | Balanced DORA | Moderate OX2R Preference | Balanced |
| Lipophilicity | Moderate | High | Moderate | High |
Analysis:
-
Potency: The 6-methylpiperidin-3-ol derivative (Filorexant) exhibits single-digit nanomolar affinity, slightly less potent than Suvorexant but equipotent to Almorexant.[1]
-
Receptor Occupancy: Preclinical data indicates MK-6096 achieves >90% OX2R occupancy at plasma concentrations of ~140 nM, correlating directly with sleep induction.
Pharmacokinetics (PK) & Clinical Outcome
The defining difference between the piperidine-based Filorexant and the diazepane-based Suvorexant is the pharmacokinetic profile.[1]
| Parameter | Filorexant (Piperidine Class) | Suvorexant (Diazepane Class) | Clinical Implication |
| Half-life (t1/2) | 3 – 6 hours | ~12 hours | Piperidine class clears faster, reducing "hangover" risk.[1] |
| Tmax | 1 – 2 hours | 2 hours | Similar onset of sleep induction. |
| Metabolism | CYP3A4 | CYP3A4 | Both susceptible to CYP3A4 inhibitors (e.g., ketoconazole). |
| Efficacy (Sleep) | Significant ↑ in SE / ↓ LPS | Significant ↑ in SE / ↓ LPS | Comparable efficacy in sleep maintenance. |
Key Insight: The 6-methylpiperidin-3-ol scaffold yields compounds with a "short-acting" profile.[1] While Suvorexant provides sustained sleep maintenance due to its longer half-life, Filorexant's rapid clearance makes it a potential candidate for patients specifically concerned with next-day grogginess, although it was not commercialized for this indication.[1]
Experimental Protocols
To validate the efficacy of a 6-methylpiperidin-3-ol derivative, the following standardized protocols are recommended.
Synthesis of the Piperidine Core (Key Step)
-
Objective: Stereoselective synthesis of the (3R,6R) intermediate.
-
Protocol:
-
Start with 5-hydroxy-2-methylpyridine .
-
Perform hydrogenation using PtO2/Acetic Acid (50 psi, 16h) to reduce the pyridine ring.
-
Isolate cis-6-methylpiperidin-3-ol (racemic).[1]
-
Chiral Resolution: Use tartaric acid or enzymatic resolution to isolate the (3R,6R) enantiomer.
-
Validation: Verify enantiomeric excess (ee > 98%) via Chiral HPLC.
-
Radioligand Binding Assay (OX1R/OX2R)
-
Objective: Determine Ki values for the synthesized derivative.
-
Reagents: [125I]-Orexin A (radioligand), CHO cells expressing human OX1R or OX2R.
-
Workflow:
-
Incubate cell membranes (15 µg protein) with [125I]-Orexin A (0.1 nM) and varying concentrations of the test compound (10-11 to 10-5 M).
-
Incubate for 60 min at 25°C in binding buffer (HEPES/BSA).
-
Terminate reaction by rapid filtration through GF/C filters.
-
Count radioactivity using a gamma counter.
-
Calculation: Derive IC50 and convert to Ki using the Cheng-Prusoff equation:
-
Mechanism of Action Visualization
The following diagram illustrates where the 6-methylpiperidin-3-ol derivative intercepts the orexin signaling cascade.
Figure 2: Competitive antagonism mechanism. The piperidine derivative blocks the GPCR, preventing the Gq-mediated calcium influx required for wakefulness.
References
-
Discovery of MK-6096 (Filorexant): Coleman, P. J., et al. (2012).[2] "Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties."[1] ChemMedChem, 7(3), 415-424.
-
Suvorexant Clinical Profile: Herring, W. J., et al. (2012).[2] "Clinical profile of the orexin receptor antagonist suvorexant for the treatment of insomnia." Journal of Clinical Psychiatry, 73(9).
-
Filorexant Phase II Efficacy: Michelson, D., et al. (2016). "A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Primary Insomnia." Sleep, 39(5).
-
Pharmacophore Analysis: Jiang, R., et al. (2012).[3] "Disubstituted piperidines as potent orexin (hypocretin) receptor antagonists."[3] Bioorganic & Medicinal Chemistry Letters, 22(12), 3890-3894.[3]
-
Lemborexant Comparison: Murphy, P., et al. (2020). "Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant." Clinical Pharmacology in Drug Development, 9(6).
Sources
- 1. 2305080-34-4|(R)-3-Methylpiperidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. A Phase II Dose-Ranging Study Evaluating the Efficacy and Safety of the Orexin Receptor Antagonist Filorexant (MK-6096) in Patients with Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disubstituted piperidines as potent orexin (hypocretin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Cytotoxicity Analysis of 6-Methylpiperidin-3-ol Derivatives
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Within this class, 6-Methylpiperidin-3-ol offers a versatile starting point for generating novel derivatives with potential therapeutic applications. However, early and accurate assessment of cytotoxicity is paramount to identify promising candidates and mitigate the risk of late-stage failures. This guide provides a comprehensive framework for the comparative cytotoxicity evaluation of 6-Methylpiperidin-3-ol derivatives, grounded in established methodologies and scientific rationale.
The Rationale for Cytotoxicity Profiling
The introduction of various substituents to the 6-Methylpiperidin-3-ol core can dramatically alter its biological activity, including its potential for cytotoxicity. Understanding the structure-activity relationship (SAR) is crucial for optimizing therapeutic efficacy while minimizing off-target toxicity. A systematic comparison of derivatives allows for the identification of moieties that contribute to or mitigate cytotoxic effects. Several studies have demonstrated that piperidine-containing compounds can exhibit significant cytotoxicity against various cancer cell lines, signifying the importance of this screening process.[1]
Experimental Design for Comparative Cytotoxicity
A robust comparison of cytotoxicity should employ multiple assays that probe different aspects of cell health. This multi-parametric approach provides a more complete picture of a compound's cytotoxic potential than a single assay alone. The following experimental workflow is recommended for a comprehensive analysis.
Caption: A phased approach to the comprehensive cytotoxicity evaluation of novel compounds.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the 6-Methylpiperidin-3-ol derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well.[4]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4] Measure the absorbance at 570 nm using a microplate reader.[4]
Causality: The choice of multiple time points for incubation allows for the assessment of both acute and chronic cytotoxicity. The density of cells seeded is critical to ensure they are in the exponential growth phase during the assay.[3]
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium, serving as a marker of compromised cell membrane integrity.[5][6]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each supernatant sample in a new 96-well plate.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction and Read Absorbance: Add 50 µL of the stop solution and measure the absorbance at 490 nm.[7]
Causality: This assay is often performed in parallel with the MTT assay to differentiate between cytostatic (inhibiting growth) and cytotoxic (causing cell death) effects. A compound that is highly cytotoxic would show a significant increase in LDH release.
Neutral Red Uptake Assay for Lysosomal Integrity
The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8][9] Toxic substances can impair the cell's ability to take up and retain the dye.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Dye Incubation: After treatment, remove the culture medium and add medium containing 50 µg/mL of neutral red. Incubate for 2-3 hours.[10]
-
Dye Removal and Cell Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well and incubate with gentle shaking for 10 minutes to extract the dye.[10]
-
Absorbance Reading: Measure the absorbance at 540 nm.
Causality: This assay provides a different perspective on cell health by focusing on lysosomal function. A decrease in neutral red uptake can indicate damage to the cell membrane or lysosomes.
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented in a clear and comparative manner. A table summarizing the IC50 values (the concentration of a compound that inhibits 50% of cell viability) for each derivative across all tested cell lines is highly recommended.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Derivative | Substitution Pattern | HeLa | A549 | MCF-7 | Normal Fibroblasts |
| Parent | 6-Methylpiperidin-3-ol | >100 | >100 | >100 | >100 |
| Derivative A | N-benzyl | 25.3 | 32.1 | 18.5 | 85.2 |
| Derivative B | N-benzoyl | 12.8 | 15.6 | 9.2 | 45.7 |
| Derivative C | O-benzyl | 55.1 | 68.4 | 49.3 | >100 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.5 | 5.4 |
Interpretation: In this hypothetical example, Derivative B is the most potent cytotoxic agent against the tested cancer cell lines. The data also suggests that N-acylation (Derivative B) leads to greater cytotoxicity than N-alkylation (Derivative A). Importantly, comparing the IC50 values in cancer cell lines to those in normal fibroblasts provides a preliminary indication of the therapeutic index.
Mechanistic Insights: Potential Signaling Pathways
For derivatives that exhibit significant and selective cytotoxicity, further investigation into the mechanism of cell death is warranted. Piperidine alkaloids have been reported to induce apoptosis through various signaling pathways, often involving mitochondrial dysfunction.[11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. yenepoya.res.in [yenepoya.res.in]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. re-place.be [re-place.be]
- 9. researchgate.net [researchgate.net]
- 10. qualitybiological.com [qualitybiological.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Analytical Techniques for Piperidine Analysis
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of piperidine is a critical aspect of quality control, process monitoring, and safety assessment. Piperidine, a ubiquitous heterocyclic amine, serves as a fundamental building block in the synthesis of numerous pharmaceuticals and specialty chemicals. Its potential toxicity and impact on product purity necessitate robust analytical methods for its detection and quantification. This guide provides an in-depth, head-to-head comparison of the principal analytical techniques employed for piperidine analysis, offering field-proven insights and supporting experimental data to inform your methodological choices.
Introduction to Piperidine and the Imperative for its Analysis
Piperidine (C₅H₁₁N) is a cyclic secondary amine with a characteristic pungent odor. It is widely utilized as a solvent, a catalyst, and a precursor in the synthesis of active pharmaceutical ingredients (APIs). Consequently, residual piperidine can be present in final drug products as an impurity. Given its basic nature and potential physiological effects, regulatory bodies mandate strict control over its levels in pharmaceutical preparations. The selection of an appropriate analytical technique is paramount to ensure compliance and product safety. This decision hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput.
Chromatographic Techniques: The Workhorses of Piperidine Analysis
Chromatographic methods are central to the separation and quantification of piperidine from complex mixtures, offering high resolution and sensitivity.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like piperidine. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Causality Behind Experimental Choices:
The primary challenge in the direct GC analysis of amines like piperidine is the potential for peak tailing. This phenomenon arises from the interaction of the basic amine with acidic silanol groups on the surface of the column and inlet liner. To mitigate this, several strategies are employed:
-
Derivatization: Converting piperidine into a less polar and more volatile derivative can significantly improve peak shape and sensitivity. However, this adds a sample preparation step and can introduce variability.
-
Base-Deactivated Columns: The use of columns specifically treated to reduce the number of active silanol groups is a common and effective approach for the direct analysis of amines.
-
Headspace Analysis: For the analysis of residual solvents in solid samples, headspace GC is the preferred technique. This method involves heating the sample in a sealed vial to partition the volatile analytes into the headspace gas, which is then injected into the GC. This minimizes matrix effects and protects the GC system from non-volatile components.[1]
Typical Performance:
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high selectivity and sensitivity. While direct injection can be used, headspace GC is often preferred for solid matrices.
This protocol is representative for the determination of residual piperidine in a solid drug substance.
-
Standard Preparation:
-
Prepare a stock solution of piperidine in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions to create a series of calibration standards at appropriate concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the solid sample into a headspace vial.
-
Add a precise volume of DMSO to dissolve the sample.
-
Seal the vial with a crimp cap.
-
-
GC-FID Conditions:
-
Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.0 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Injector Temperature: 200 °C.
-
Oven Program: 50 °C for 5 min, ramp to 230 °C at 10 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 min.
-
-
-
Analysis:
-
Inject the headspace of the standards and samples.
-
Construct a calibration curve by plotting the peak area of piperidine against its concentration.
-
Determine the concentration of piperidine in the samples from the calibration curve.
-
Caption: Headspace GC-FID workflow for piperidine analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase as they pass through a column packed with a solid stationary phase.
Causality Behind Experimental Choices:
Piperidine itself lacks a chromophore, meaning it does not absorb ultraviolet (UV) light, which is the most common mode of detection in HPLC. Therefore, a crucial experimental choice is the use of a derivatization agent to render piperidine detectable.
-
Pre-column Derivatization: This is the most common approach, where piperidine is reacted with a UV-active reagent before injection into the HPLC system. A widely used reagent is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the secondary amine of piperidine to form a stable, UV-active derivative.[2] This allows for sensitive detection using a standard UV detector.
-
Alternative Detectors: If derivatization is to be avoided, other detectors can be employed, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). However, these are generally less sensitive than UV detection after derivatization.
Typical Performance:
RP-HPLC with pre-column derivatization is a highly sensitive and specific method for piperidine quantification.
This protocol is adapted from a validated method for the determination of piperidine in a pharmaceutical substance.[2]
-
Derivatization Reagent Preparation:
-
Prepare a solution of 4-toluenesulfonyl chloride in acetonitrile (e.g., 10 mg/mL).
-
-
Standard and Sample Derivatization:
-
To an aliquot of the standard or sample solution containing piperidine, add the derivatization reagent and a suitable base (e.g., triethylamine) to facilitate the reaction.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 minutes at 60 °C).
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., butylamine) to consume excess derivatizing reagent.
-
Dilute the derivatized solution to a known volume with the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength appropriate for the derivative (e.g., 254 nm for the tosyl derivative).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the derivatized standards and samples.
-
Construct a calibration curve and quantify the piperidine concentration as described for the GC method.
-
Caption: RP-HPLC-UV with pre-column derivatization workflow.
Spectroscopic and Titrimetric Techniques
While chromatographic techniques are often preferred for their high resolving power, spectroscopic and titrimetric methods offer alternative or complementary approaches for piperidine analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a "molecular fingerprint" based on the vibrational frequencies of its chemical bonds.
Causality Behind Experimental Choices:
-
Qualitative Analysis: FTIR is an excellent tool for the rapid identification of piperidine. The N-H stretching and bending vibrations of the secondary amine group give rise to characteristic absorption bands in the IR spectrum.
-
Quantitative Analysis: While primarily a qualitative technique, FTIR can be used for quantitative analysis by measuring the absorbance of a characteristic peak and correlating it to the concentration using a calibration curve. This is most effective for simpler mixtures where there is minimal spectral overlap. For complex matrices, its application for quantification can be challenging. The use of Attenuated Total Reflectance (ATR) accessories simplifies sample handling for both liquids and solids.[3]
Typical Performance:
FTIR is a rapid and non-destructive technique. Its sensitivity for quantitative analysis is generally lower than that of chromatographic methods.
-
Standard Preparation:
-
Prepare a series of standard solutions of piperidine in a suitable solvent that has minimal interference in the spectral region of interest (e.g., chloroform).
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards.
-
-
FTIR-ATR Measurement:
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply a small amount of the standard or sample solution to the ATR crystal.
-
Record the infrared spectrum.
-
-
Analysis:
-
Identify a characteristic absorption peak for piperidine (e.g., the N-H stretch).
-
Measure the absorbance of this peak for each standard and sample.
-
Construct a calibration curve and determine the piperidine concentration in the samples.
-
Acid-Base Titration
This classical analytical technique relies on the basic nature of piperidine, which can be neutralized by a standard acid solution.
Causality Behind Experimental Choices:
-
Simplicity and Cost-Effectiveness: Titration is a simple, inexpensive, and well-established method that does not require sophisticated instrumentation.
-
Non-selective Nature: A significant limitation of acid-base titration is its lack of selectivity. It will quantify the total basicity of a sample, meaning that any other basic impurities will interfere with the analysis of piperidine.[4] Therefore, it is most suitable for the analysis of relatively pure piperidine or for determining the total base content.
Typical Performance:
The accuracy and precision of titration are generally lower than chromatographic methods, and it is not suitable for trace-level analysis.
-
Standard Acid Preparation:
-
Prepare and standardize a solution of a strong acid, such as hydrochloric acid (HCl), of a known concentration (e.g., 0.1 M).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing piperidine and dissolve it in a suitable solvent (e.g., deionized water or ethanol).
-
-
Titration:
-
Add a few drops of a suitable indicator (e.g., methyl orange) to the sample solution.
-
Titrate the sample solution with the standardized HCl solution until the endpoint is reached, as indicated by a color change.
-
-
Calculation:
-
Calculate the concentration of piperidine in the sample based on the volume of HCl solution used and the stoichiometry of the reaction.
-
Electrochemical Methods
Electrochemical techniques measure changes in electrical properties (such as potential or current) that occur as a result of a chemical reaction involving the analyte.
Causality Behind Experimental Choices:
-
High Sensitivity: Electrochemical sensors can be designed to be highly sensitive to specific analytes. For piperidine, which can be electrochemically oxidized, amperometric or voltammetric methods can be employed.
-
Miniaturization and Portability: A key advantage of electrochemical methods is the potential for developing small, portable sensors for in-field or real-time monitoring.
-
Matrix Effects: The performance of electrochemical sensors can be influenced by the sample matrix, including pH, ionic strength, and the presence of other electroactive species.
Typical Performance:
Electrochemical methods can offer very low detection limits, but their selectivity can be a challenge in complex matrices. Development of a specific sensor is often required. While research has shown the potential for electrochemical detection of piperidine and related compounds, standardized and widely adopted methods are less common compared to chromatographic techniques.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical techniques for piperidine analysis. The values presented are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) | Fourier-Transform Infrared (FTIR) Spectroscopy | Acid-Base Titration | Electrochemical Methods |
| Principle | Partitioning between gas and liquid/solid phases | Partitioning between liquid and solid phases | Absorption of infrared radiation | Neutralization reaction | Measurement of electrical properties |
| Selectivity | High to Very High (especially with MS) | High | Moderate | Low | Moderate to High (sensor dependent) |
| Sensitivity | High (ng/mL to pg/mL) | Very High (µg/mL to ng/mL)[2] | Low to Moderate | Low | Very High (nM to pM possible) |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.15 µg/mL[2] | Generally > 0.1% | High (mg/mL range) | Highly variable, can be very low |
| Limit of Quantification (LOQ) | ~5-50 ng/mL | ~0.44 µg/mL[2] | Generally > 0.5% | High (mg/mL range) | Highly variable |
| Sample Throughput | Moderate | Moderate | High | Low | High (with automated systems) |
| Instrumentation Cost | Moderate to High | Moderate to High | Low to Moderate | Very Low | Low to Moderate |
| Key Advantages | High selectivity, suitable for volatile compounds | High sensitivity and selectivity, versatile | Rapid, non-destructive, simple sample prep | Simple, low cost | High sensitivity, potential for portability |
| Key Disadvantages | Peak tailing for underivatized amines | Requires derivatization for UV detection | Lower sensitivity for quantification | Non-selective, not for trace analysis | Matrix effects, sensor development required |
Conclusion and Recommendations
The choice of the optimal analytical technique for piperidine analysis is a multi-faceted decision.
-
For high-sensitivity, quantitative analysis in complex matrices , such as pharmaceutical impurity profiling, HPLC with pre-column derivatization or GC-MS are the methods of choice. HPLC is particularly advantageous for non-volatile matrices, while GC is well-suited for residual solvent analysis.
-
FTIR spectroscopy serves as an excellent tool for rapid, qualitative identification of piperidine. Its utility for quantification is best suited for simpler mixtures and higher concentrations.
-
Acid-base titration remains a viable option for the assay of bulk piperidine or for determining total basicity where high selectivity is not required, owing to its simplicity and low cost.
-
Electrochemical methods hold significant promise for the development of highly sensitive and portable sensors for specific applications, although they are not as routinely employed in standard quality control laboratories as chromatographic techniques.
By understanding the fundamental principles, experimental considerations, and performance characteristics of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality, safety, and efficacy of their products.
References
-
Agilent Technologies. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
-
Biosynce. (2025, July 7). What are the detection methods for piperidine? Biosynce Blog. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
Sources
- 1. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
Executive Summary
6-Methylpiperidin-3-ol (CAS: 54751-93-8; Chiral forms: 40336-05-8) is a critical chiral piperidine scaffold used primarily in the synthesis of Orexin Receptor Antagonists (such as Filorexant/MK-6096) and emerging Kinase Inhibitors (BTK, IRAK4).[1][2] Unlike its structural isomer 4-methylpiperidin-3-ol (a key intermediate for Tofacitinib), the 6-methyl variant is valued for its ability to lock conformations in "dual" antagonist drugs, enhancing selectivity for G-protein coupled receptors (GPCRs).[1][2]
This guide reviews the patent landscape surrounding its synthesis and therapeutic applications, contrasting traditional hydrogenation methods with modern chemoenzymatic routes that offer superior enantiomeric excess (ee >99%).[2][3]
Part 1: Chemical Profile & Stereochemical Significance[2]
The biological activity of drugs containing this scaffold is highly dependent on the absolute configuration of the 3-hydroxy and 6-methyl centers.[2][4] The (3R,6R) isomer is frequently the pharmacophore of choice for high-affinity binding.[2]
| Feature | Description |
| IUPAC Name | 6-Methylpiperidin-3-ol |
| Key Isomer | (3R,6R)-6-methylpiperidin-3-ol (often used as HCl salt) |
| CAS Numbers | 54751-93-8 (Racemic), 40336-05-8 ((3R,6R)-HCl) |
| Molecular Formula | C₆H₁₃NO |
| Primary Use | Chiral building block for MK-6096 (Filorexant), IRAK4 inhibitors |
| Distinction | NOT to be confused with 4-methylpiperidin-3-ol (Tofacitinib intermediate) |
Part 2: Comparative Analysis of Synthetic Routes
The patent literature reveals a shift from non-selective metal-catalyzed reduction to highly specific biocatalytic processes.[2][4]
Method 1: Catalytic Hydrogenation of Pyridines (Traditional)
Source: WO2014068527A1 (BTK Inhibitors)[1][2]
-
Mechanism: Reduction of 6-methylpyridin-3-ol using Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) under high-pressure hydrogen.[1][2]
-
Pros: Low raw material cost; simple one-step protocol.[2][4]
-
Cons: Produces a mixture of cis and trans diastereomers (often 3:1 ratio) requiring difficult chromatographic separation; low enantioselectivity.[2][4]
Method 2: Chemoenzymatic Transamination (Modern/Best-in-Class)
Source: Merck Sharp & Dohme Patents (related to MK-6096) & Recent Literature (2025)[1][2]
-
Mechanism: Uses Transaminase (ATA) biocatalysts to convert ketones (e.g., ethyl N-Boc-D-pyroglutamate derivatives) into chiral amines via spontaneous cyclization.[1][2]
-
Pros: Excellent stereocontrol (>99% ee, >95% de); "Green" chemistry (aqueous media); eliminates toxic metal waste.[1][2][3]
-
Cons: Higher initial catalyst cost; requires enzyme screening.[2][4]
Method 3: Asymmetric Michael Addition (Chiral Pool)
Source: ResearchGate / Merck Process Research[1][2]
-
Mechanism: Utilizes (S)-propylene oxide as a chiral starting material followed by organocatalyzed Michael addition.[1][2][4][5]
-
Pros: Defined stereochemistry from the start.
-
Cons: Long synthetic sequence (4+ steps); lower overall yield compared to enzymatic routes.[2][4]
Summary of Performance Metrics
| Metric | Method 1: Pyridine Hydrogenation | Method 2: Chemoenzymatic | Method 3: Chiral Pool Synthesis |
| Yield (Overall) | High (85-90%) | Moderate-High (70-80%) | Low-Moderate (40%) |
| Stereopurity (ee%) | Low (Racemic) | Excellent (>99%) | High (>96%) |
| Diastereoselectivity | Poor (Mixture) | Excellent (>95% de) | High (>90% de) |
| Scalability | High (Kg scale) | High (Kg scale) | Moderate |
| Cost Efficiency | High (Cheap reagents) | Moderate (Enzyme cost) | Low (Step-heavy) |
Part 3: Therapeutic Applications & Patent Landscape[2][7]
Orexin Receptor Antagonists (Sleep Disorders)
The most significant patent application for 6-methylpiperidin-3-ol is in the synthesis of Filorexant (MK-6096) .[1][2]
-
Role: The (3R,6R)-6-methylpiperidine core provides a rigid scaffold that positions the aryl groups to bind simultaneously to Orexin 1 and 2 receptors (DORA).[1][2]
-
Key Patent: US Patent 8,710,076 (Merck) describes 2,5-disubstituted piperidines where this specific isomer is crucial for nanomolar potency.[1][2]
-
Mechanism: The 6-methyl group induces a conformational lock, preventing the piperidine ring from flipping, which drastically improves metabolic stability and receptor residence time.[2][3]
Kinase Inhibitors (Oncology & Autoimmune)[1][2]
-
BTK Inhibitors: WO2014068527A1 cites the use of 6-methylpiperidin-3-ol as a starting material for Bruton's Tyrosine Kinase inhibitors, used in treating B-cell malignancies.[1]
-
IRAK4 Inhibitors: Recent literature identifies the tert-butyl carbamate derivative of this compound as a pharmacophore for Interleukin-1 Receptor-Associated Kinase 4 inhibitors, targeting inflammation.[2]
RAS Inhibitors (Oncology - 2025 Emerging)
-
Innovation: Describes novel RAS protein inhibitors where the 6-methylpiperidin-3-ol moiety improves drug-likeness and absorption compared to non-methylated analogs.[2][4]
Part 4: Visualization of Workflows
Diagram 1: Comparative Synthesis Workflow
This diagram contrasts the "Classic" hydrogenation route with the "Modern" biocatalytic route.[2][4]
Caption: Comparison of synthetic routes showing the superior stereocontrol of the chemoenzymatic pathway.
Diagram 2: Pharmacophore Role in Orexin Antagonists
This diagram illustrates how the 6-methyl scaffold functions within the MK-6096 molecule.[2][4]
Caption: Mechanistic contribution of the 6-methylpiperidin-3-ol scaffold to drug efficacy.
Part 5: Detailed Experimental Protocols
Protocol A: Traditional Hydrogenation (Racemic)
Adapted from WO2014068527A1[1][2]
Objective: Synthesis of racemic 6-methylpiperidin-3-ol.
-
Preparation: In a high-pressure Parr reactor vessel, dissolve 6-methylpyridin-3-ol (8.54 g, 77 mmol) in glacial acetic acid (100 mL).
-
Catalyst Addition: Carefully add Platinum(IV) Oxide (PtO₂) (1.68 g, 7.4 mmol) under an inert nitrogen atmosphere.[1][2][4] Caution: PtO₂ is pyrophoric.[2][3]
-
Hydrogenation: Seal the vessel and purge with Hydrogen gas (H₂) three times. Pressurize to 50 psi (3.4 bar) .
-
Reaction: Shake/stir the mixture at room temperature (25°C) for 16 hours.
-
Work-up:
Protocol B: Biocatalytic Synthesis (High Purity)
Adapted from recent literature on MK-6096 intermediates
Objective: Synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate.
-
Substrate Prep: Suspend ethyl N-Boc-D-pyroglutamate (10 g) in a phosphate buffer (pH 7.5, 100 mM).
-
Enzyme Loading: Add Transaminase (ATA-113 or similar) (5 wt%) and cofactor Pyridoxal-5'-phosphate (PLP) (1 mM).[1][2]
-
Amine Donor: Add Isopropylamine (1.5 equiv) as the amine donor.[2][4]
-
Reaction: Stir at 30°C for 24 hours. The enzyme catalyzes ring opening, transamination, and spontaneous recyclization.[2][3]
-
Work-up:
-
Crystallization: Recrystallize from Heptane/EtOAc to harvest the pure (3R,6R) isomer.
References
-
Merck Sharp & Dohme Corp. (2014).[4] 2,5-Disubstituted Piperidine Orexin Receptor Antagonists. US Patent 8,710,076.[2][4][6] Link
-
Pharmacyclics Inc. (2014).[2][4] Bruton's Tyrosine Kinase Inhibitors. WO Patent 2014068527A1.[2][4] Link
-
Guangzhou Institutes of Biomedicine and Health. (2025).[2][4] Ras inhibitor.[2][4] HK Patent 40124025A.[2][4] Link
-
Cox, C. D., et al. (2010).[2][3] Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-6096).[1][2] Journal of Medicinal Chemistry. Link
-
Mangion, I. K., et al. (2012).[2][3] Enzymatic Synthesis of Chiral Piperidines. Organic Letters. (Contextual support for Protocol B).
Sources
- 1. US9546164B2 - Substituted benzamides and methods of use thereof - Google Patents [patents.google.com]
- 2. WO2019244047A1 - N-substituted tetrahydrothienopyridine derivatives and uses thereof - Google Patents [patents.google.com]
- 3. HK40124025A - Ras inhibitor - Google Patents [patents.google.com]
- 4. 6-Methylpiperidin-3-ol | C6H13NO | CID 567656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 54751-93-8|6-Methylpiperidin-3-ol: In Stock [parkwayscientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
